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  • Product: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
  • CAS: 1638765-27-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary: The "Escape from Flatland" Paradigm Historically, small-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: The "Escape from Flatland" Paradigm

Historically, small-molecule drug discovery relied heavily on planar, sp²-hybridized aromatic scaffolds. While synthetically accessible, these flat molecules often suffer from poor aqueous solubility, high attrition rates due to off-target promiscuity (such as hERG channel inhibition), and suboptimal metabolic profiles.

In recent years, the integration of sp³-rich, three-dimensional architectures has revolutionized scaffold design. 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1638765-27-1) represents a premier building block in this paradigm shift [1]. As a spirooxetane derivative, it combines the conformational rigidity of a spirocycle with the unique physicochemical benefits of an oxetane ring. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven protocols for its integration into targeted therapeutics, specifically Ubiquitin-Specific Protease (USP) inhibitors.

Physicochemical Properties & Structural Causality

The utility of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is not accidental; it is a direct result of its highly engineered molecular topology. Table 1 summarizes its core quantitative data.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
CAS Number 1638765-27-1
Molecular Formula C13H18N2O
Molecular Weight 218.30 g/mol
Monoisotopic Mass 218.1419 Da
Structural Class Spirooxetane / Aliphatic Heterocycle
GHS Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3
Causality Behind the Scaffold Design

As a Senior Application Scientist, it is critical to understand why this specific architecture is chosen over simpler analogs:

  • The Oxetane Ring (Aqueous Solubility & H-Bonding): The four-membered oxetane ring is highly strained. This strain increases the s-character of the non-bonding electron pairs on the oxygen atom, making it a significantly stronger hydrogen-bond acceptor than larger ethers (like tetrahydrofuran or tetrahydropyran). This strong H-bond capacity drastically lowers the compound's logD, enhancing aqueous solubility without adding polar surface area (PSA) that might hinder blood-brain barrier (BBB) penetration [2].

  • The Spirocyclic Core (Metabolic Stability): The spiro[3.5]nonane core projects functional groups into distinct 3D vectors. Unlike open-chain ethers or flexible alkyl amines, the rigid spiro-fusion is sterically hindered, making it highly resistant to cytochrome P450-mediated oxidative degradation.

  • The Benzyl Protecting Group (Synthetic Versatility): The benzyl group on the nitrogen at the 5-position serves a dual purpose. Pharmacologically, it can act as a lipophilic anchor to engage deep hydrophobic pockets in target proteins. Synthetically, it acts as a robust protecting group during harsh upstream reactions, which can later be cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) to reveal a secondary amine for subsequent functionalization.

Pharmacological Application: USP28 & USP25 Inhibition

One of the most prominent applications of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is its use as an intermediate in the synthesis of carboxamide-based inhibitors targeting Ubiquitin-Specific Proteases (USP28 and USP25) [3].

USP28 is a deubiquitinase that stabilizes several critical oncoproteins, including c-Myc, Notch1, and c-Jun, by preventing their proteasomal degradation. By incorporating the spirooxetane core into a USP28 inhibitor, medicinal chemists achieve the exact spatial geometry required to block the enzyme's active site, leading to the rapid degradation of these tumorigenic drivers.

Pathway Spiro Spirooxetane-derived Carboxamide Inhibitor USP28 USP28 / USP25 (Deubiquitinase) Spiro->USP28 Inhibits Ub Ubiquitin Chain Cleavage Blocked USP28->Ub Fails to cleave Onco Oncoproteins (c-Myc, Notch1, c-Jun) Ub->Onco Remains polyubiquitinated Degradation Proteasomal Degradation Onco->Degradation Targeted for Tumor Tumorigenesis Arrest Degradation->Tumor Leads to

Mechanism of action for spirooxetane-derived USP28/25 inhibitors in oncology.

Synthetic Methodology & Experimental Protocols

The synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane typically proceeds via the reduction of its corresponding 7-thione precursor. Below is a self-validating, step-by-step protocol adapted from verified patent literature [3].

Synthesis A 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one B Lawesson's Reagent (Thionation) A->B C 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-7-thione B->C D NaBH4 Reduction (THF/MeOH, 2h, RT) C->D E 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane D->E

Synthetic route to 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane via thionation and reduction.

Protocol: Reduction of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-7-thione

Objective: Convert the thione intermediate into the fully saturated spirooxetane amine.

Step 1: Reagent Preparation

  • Action: Dissolve 300 mg (1.15 mmol) of 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-7-thione in a binary solvent system of Tetrahydrofuran (THF, 15 mL) and Methanol (MeOH, 30 mL).

  • Causality: THF ensures complete dissolution of the lipophilic spiro substrate. MeOH is strictly required as a protic co-solvent; it activates the thione/imine intermediate via protonation, making the carbon center highly electrophilic and susceptible to hydride attack.

Step 2: Hydride Addition

  • Action: Slowly add Sodium Borohydride (NaBH₄, 412 mg, 11.19 mmol) to the solution at room temperature.

  • Causality: A massive excess of NaBH₄ (~10 equivalents) is utilized. Because MeOH competitively reacts with NaBH₄ to form hydrogen gas and sodium tetramethoxyborate, the excess ensures sufficient hydride remains to drive the reduction of the target molecule to completion.

Step 3: Reaction Progression & Self-Validation

  • Action: Stir the mixture for 2 hours at room temperature.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The starting thione is UV-active and non-polar. The successful formation of the product is validated by the appearance of a highly polar spot that stains vividly with ninhydrin (indicating the secondary amine), confirming the reaction has proceeded.

Step 4: Quenching & Hydrolysis

  • Action: Slowly add 15 mL of deionized water and stir for an additional 14 hours at room temperature.

  • Causality: Water safely quenches unreacted NaBH₄. The extended 14-hour stirring is a critical, self-validating safety and yield-maximizing step: it ensures the complete hydrolysis of intermediate borate-amine complexes, freeing the basic amine into the solution and preventing emulsion formation during extraction.

Step 5: Extraction and Isolation

  • Action: Extract the aqueous mixture with Dichloromethane (DCM, 2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Result: Yields 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane as a white solid, ready for downstream carboxamide coupling.

Conclusion

5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is far more than a simple reagent; it is a highly optimized structural vector designed to solve modern pharmacokinetic challenges. By leveraging the hydrogen-bonding capacity of the oxetane ring and the metabolic stability of the spirocyclic core, this compound allows drug developers to synthesize highly potent, soluble, and stable therapeutics, particularly in the complex arena of oncology and deubiquitinase inhibition.

References

  • NextSDS Database. "5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Chemical Substance Information." Accessed March 2026. [Link]

  • World Intellectual Property Organization (WIPO). "WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors.
Exploratory

An In-depth Technical Guide to the Safe Handling of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1638765-27-1)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is a unique spirocyclic compound incorporating an oxetane ring and a benzylamine moiety. Such scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is a unique spirocyclic compound incorporating an oxetane ring and a benzylamine moiety. Such scaffolds are of growing interest in medicinal chemistry and drug discovery due to their potential to impart favorable physicochemical and pharmacological properties to lead compounds.[1][2][3] The strained oxetane ring can act as a polar, metabolically stable isostere for more common functional groups like gem-dimethyl or carbonyl groups, potentially improving solubility and metabolic stability.[3][4] However, the inherent ring strain and the presence of other functional groups also necessitate a thorough understanding of its potential hazards to ensure safe handling in a research and development setting.

This technical guide provides a comprehensive overview of the known and inferred safety data for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1638765-27-1). In the absence of a complete, publicly available Safety Data Sheet (SDS), this document synthesizes available hazard classifications with established safety protocols for related chemical classes to provide a robust framework for risk assessment and safe laboratory practice.

Physicochemical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical characteristics.

PropertyValueSource
CAS Number 1638765-27-1[5]
Molecular Formula C₁₃H₁₈N₂O[6][7]
Molecular Weight 218.29 g/mol [7]
Appearance Not specified (likely a solid or oil)Inferred
Storage Temperature 2-8°C[7]

Hazard Identification and Classification

Based on notified classifications, 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is considered a hazardous substance with multiple routes of potential exposure and a range of health effects.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Irritation Category 2WarningH315: Causes skin irritation.[5]
Serious Eye Damage Category 1DangerH318: Causes serious eye damage.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH336: May cause drowsiness or dizziness.[5]

The benzylamine substructure likely contributes to the skin and eye irritation/damage profile, a common characteristic of amine compounds.[8] The potential for acute toxicity through multiple routes underscores the need for stringent exposure controls.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before handling this compound. The following workflow outlines the key decision points and control measures.

risk_assessment cluster_planning Planning Phase cluster_controls Control Measures cluster_execution Experimental Phase cluster_disposal Post-Experiment A Review available hazard data for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane B Assess experimental scale (mg, g, etc.) A->B C Identify all potential routes of exposure (inhalation, dermal, ocular, ingestion) B->C D Engineering Controls: - Certified Chemical Fume Hood - Proper Ventilation C->D Mitigate Inhalation E Personal Protective Equipment (PPE): - Safety Goggles (minimum) - Face Shield (for splash risk) - Nitrile or Neoprene Gloves - Lab Coat C->E Mitigate Dermal/Ocular F Administrative Controls: - Standard Operating Procedures (SOPs) - Restricted Access to Handling Areas - Emergency Procedure Training C->F Procedural Safety G Handle compound exclusively within a fume hood D->G E->G F->G H Segregate from incompatible materials (e.g., strong oxidizing agents, acids) G->H I Properly label all containers H->I J Decontaminate surfaces and equipment I->J K Dispose of waste in a labeled, sealed hazardous waste container according to institutional and local regulations J->K

Sources

Foundational

Whitepaper: The Strategic Role of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in Next-Generation Spirocyclic Drug Discovery

Executive Summary: Escaping Flatland For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings (such as piperazine, morpholine, and benzene) to construct drug-like molecules. However, as ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings (such as piperazine, morpholine, and benzene) to construct drug-like molecules. However, as target complexity has increased, these "flat" molecules frequently fail in late-stage development due to poor aqueous solubility, off-target promiscuity, and high clinical toxicity.

To overcome these attrition rates, the industry has embraced the "Escape from Flatland" paradigm, prioritizing scaffolds with a high fraction of sp³-hybridized carbons ( Fsp3​ ). Among the most successful of these 3D architectures are spirocyclic compounds. Specifically, 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1638765-27-1) has emerged as a highly versatile, orthogonally protected building block[1]. By acting as a rigid, three-dimensional bioisostere for traditional planar amines, this oxa-diazaspiro core fundamentally alters the physicochemical and pharmacokinetic trajectory of hit-to-lead optimization campaigns.

Mechanistic Rationale: The "Oxa-Diazaspiro" Advantage

As a Senior Application Scientist, I frequently observe discovery teams struggling with lead compounds that exhibit high potency but fail ADME/Tox profiling. Substituting a planar piperazine with a 2-oxa-5,8-diazaspiro[3.5]nonane core provides a mechanistic solution to three critical liabilities:

  • Conformational Rigidity & Target Selectivity: Unlike flexible aliphatic chains or planar rings, the spirocyclic carbon locks the two orthogonal rings in a precise spatial arrangement. This rigid globularity restricts the dihedral angles of attached pharmacophores, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding[2].

  • Mitigation of hERG Toxicity: Inhibition of the hERG cardiac ion channel is a primary cause of drug-induced QT prolongation. Lipophilic, basic amines (like piperazine) readily bind to the hERG inner cavity via π−π stacking and cation- π interactions. The spirocyclic architecture introduces steric bulk that physically disrupts this planar stacking[3].

  • Physicochemical Tuning via the "Oxa" Substitution: The deliberate inclusion of the oxygen atom in the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold serves a dual purpose. First, it acts as a hydrogen-bond acceptor, significantly improving aqueous solubility. Second, its electron-withdrawing inductive effect lowers the pKa​ of the adjacent basic nitrogens. A lower pKa​ ensures the molecule is less protonated at physiological pH, directly reducing its affinity for the negatively charged residues within the hERG channel[3].

Quantitative Profiling: Physicochemical Impact

The following table summarizes the causality behind replacing traditional planar rings with the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold.

Property / MetricPlanar PiperazineDiazaspiro[3.3]heptane2-Oxa-5,8-diazaspiro[3.5]nonane
Fraction sp³ ( Fsp3​ ) 1.001.001.00 (Enhanced 3D Globularity)
Spatial Geometry Planar chairOrthogonal ringsOrthogonal rings
Basic pKa​ (Conjugate Acid) ~9.8~8.8~8.2 (Lowered by Oxa induction)
Lipophilicity (LogD) ModerateModerate-HighLow (Optimized via Oxa-substitution)
hERG Inhibition Liability HighModerateLow
Metabolic Stability ( CLint​ ) Moderate (N-dealkylation)HighHigh (Steric shielding of amines)

Synthetic Integration: Hit-to-Lead Workflow

Integrating this spirocycle into a drug discovery pipeline requires robust, orthogonally protected chemistry. The N-5 position is protected by a benzyl group, which is highly stable to both acidic and basic conditions used during the functionalization of the N-8 position, yet can be cleanly removed via neutral hydrogenolysis.

Workflow Start Planar Hit Compound (e.g., Piperazine Core) Identify Identify Liability (hERG Toxicity, Poor Sol.) Start->Identify Scaffold Introduce 5-Benzyl-2-oxa- 5,8-diazaspiro[3.5]nonane Identify->Scaffold Deprotect Pd/C Hydrogenolysis (Cleave Benzyl Group) Scaffold->Deprotect Couple Library Diversification (HATU Amide Coupling) Deprotect->Couple Screening In Vitro Screening (Target Affinity + ADME) Couple->Screening Lead Optimized Lead (High Fsp3, Safe Profile) Screening->Lead

Caption: Hit-to-lead optimization workflow utilizing spirocyclic bioisosteric replacement.

Experimental Protocol: Orthogonal Deprotection and Functionalization

Objective: To safely remove the benzyl protecting group from the N-5 position and subsequently couple the free secondary amine, establishing a self-validating synthesis loop.

Step 1: Catalytic Hydrogenolysis (Deprotection) Causality: The benzyl group is chosen over acid-labile groups (like Boc) to preserve highly acid-sensitive moieties (e.g., acetals or basic heterocycles) present on the N-8 functionalized side of the molecule.

  • Dissolve 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derivative (1.0 eq) in anhydrous methanol (0.1 M).

  • Purge the reaction flask with inert nitrogen gas to prevent premature ignition.

  • Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Evacuate and backfill the flask with Hydrogen gas ( H2​ ) three times. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the peak corresponding to the benzylated precursor ( [M+H]+=219.1 for the bare building block) disappears, and the free amine product ( [M+H]+=129.1 ) dominates the chromatogram.

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate under reduced pressure.

Step 2: Amide Coupling (Diversification) Causality: Spirocyclic secondary amines are sterically hindered. Standard coupling agents (like EDC/HOBt) often result in poor yields. HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric bulk of the spiro-center.

  • Dissolve the crude spirocyclic amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to deprotonate the carboxylic acid and neutralize amine salts.

  • Add HATU (1.2 eq) at 0°C. Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Confirm product formation via LC-MS. Purify the final spirocyclic lead via reverse-phase preparative HPLC.

Case Studies in Target Modulation

The integration of oxa-diazaspiro scaffolds has catalyzed breakthroughs across multiple challenging therapeutic targets:

  • KRAS G12C/G12D Inhibition: Mutant KRAS was long considered "undruggable" due to its lack of deep binding pockets. Recent structural biology efforts have utilized spirocyclic frameworks, including diazaspiro derivatives, to lock inhibitors into the precise 3D conformation required to bind the shallow allosteric switch-II pocket of KRAS[4]. Compounds featuring the 2-oxa-5,8-diazaspiro[3.5]nonane moiety have been recently patented for their superior ability to inhibit both GDP- and GTP-bound forms of KRAS G12C, effectively shutting down downstream MAPK signaling[5].

  • PARP-1 Selectivity Enhancement: In the optimization of PARP inhibitors (e.g., Olaparib), substituting the core piperazine ring with a spirocyclic analogue resulted in a profound increase in selectivity for PARP-1 over other PARP family members. This spatial reorientation maintained target potency while significantly reducing off-target DNA damage and broad cytotoxicity[2].

  • Neurological Targets (GABA-B): Because the oxa-substitution precisely tunes lipophilicity (LogD), 2-oxa-5,8-diazaspiro[3.5]nonane is heavily utilized in developing positive allosteric modulators for central nervous system targets like the GABA-B receptor, where crossing the blood-brain barrier without triggering hERG toxicity is paramount[6].

Pathway KRAS Mutant KRAS (G12C/G12D) GTP GTP Binding KRAS->GTP Activates RAF RAF Kinase KRAS->RAF Inhibitor Spirocyclic Inhibitor (Diazaspiro Core) Inhibitor->KRAS Allosteric Block MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Caption: Disruption of the KRAS-MAPK signaling cascade by spirocyclic-functionalized inhibitors.

Conclusion

The transition from planar heterocycles to 3D spirocyclic scaffolds represents a fundamental evolution in rational drug design. 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane provides medicinal chemists with an orthogonally protected, highly tunable building block. By leveraging its unique globularity and the physicochemical benefits of its oxa-substitution, discovery teams can systematically engineer out off-target toxicities while locking pharmacophores into their optimal bioactive geometries.

References
  • Title: 5-benzyl-2-oxa-5,8-diazaspiro[3.
  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Title: 1-oxa-3,7-diazaspiro[4.
  • Source: bldpharm.
  • Title: US10556914B2 - Substituted isoxazolopyridazinones and isothiazolopyridazinones and methods of use Source: Google Patents URL
  • Title: WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof Source: Google Patents URL

Sources

Exploratory

Topic: Structural Elucidation of Novel Spirocyclic Scaffolds: An Integrated Ion Mobility-Mass Spectrometry and Computational Workflow for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering unique three-dimensional topolog...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering unique three-dimensional topologies that can enhance binding affinity and improve physicochemical properties. However, their complex, rigid structures present significant analytical challenges for unambiguous characterization. This technical guide details a robust, integrated workflow combining high-resolution ion mobility-mass spectrometry (IM-MS) with computational modeling to provide high-confidence structural elucidation. Using the novel compound 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane as a representative case study, we provide a comprehensive, step-by-step methodology for acquiring empirical mass and collision cross section (CCS) data and correlating it with theoretically predicted values. This self-validating system ensures the highest degree of scientific integrity, providing researchers with a reliable framework for characterizing novel and complex small molecules.

Introduction: The Challenge of Characterizing 3D-Rich Scaffolds

The "flat" nature of many legacy drug molecules has led to challenges in addressing complex biological targets. Spirocyclic compounds, which feature two rings connected by a single common atom, introduce defined three-dimensional exit vectors that are critical for exploring protein binding pockets. 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is an exemplar of this molecular class. While standard analytical techniques like NMR and high-resolution mass spectrometry (HRMS) can confirm connectivity and elemental composition, they often fall short of defining the molecule's precise 3D shape in the gas phase—a conformationally relevant state for mass spectrometry.

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technology to address this gap. It separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution. This separation, based on the ion's rotationally averaged collision cross section (CCS), provides an empirical value that is directly comparable to computationally derived models. The congruence between experimental and predicted CCS values serves as a powerful validation of the proposed chemical structure.

This guide outlines the complete workflow, from sample preparation to data interpretation, required to confidently characterize 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

The Integrated Analytical Framework

Our approach is built on the principle of cross-validation between empirical measurement and theoretical prediction. Each part of the workflow is designed to provide a piece of the structural puzzle, which, when combined, offers a high-confidence assignment.

The workflow is visualized below, emphasizing the parallel and interconnected nature of the experimental and computational streams.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow cluster_2 Sample 1. Sample Preparation 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in appropriate solvent HRMS 2. HRMS Analysis (e.g., Orbitrap, TOF) - Determine Accurate m/z - Confirm Elemental Formula Sample->HRMS IMMS 3. IM-MS Analysis (e.g., TWIMS, DTIMS) - Calibrate with standards - Measure Experimental CCS HRMS->IMMS Exp_Data Experimental Data - m/z: 219.1492 [M+H]+ - CCS: [Hypothetical Value] IMMS->Exp_Data Validation Structural Validation Exp_Data->Validation Compare & Correlate (within ~2% tolerance) Mol_Model 1. 2D to 3D Model Generation (SMILES/SDF) Conformer 2. Conformer Search & Energy Minimization (e.g., DFT, MMFF) Mol_Model->Conformer CCS_Pred 3. CCS Calculation (e.g., Trajectory Method) - Calculate Theoretical CCS Conformer->CCS_Pred Pred_Data Predicted Data - Formula: C13H18N2O - Exact Mass: 218.1419 - CCS: [Calculated Value] CCS_Pred->Pred_Data Pred_Data->Validation caption Fig 1. Integrated workflow for structural elucidation. G cluster_exp Experimental Evidence cluster_comp Theoretical Model AccurateMass Accurate Mass Measurement (HRMS) Confirms: Elemental Formula Conclusion High-Confidence Structural Elucidation AccurateMass->Conclusion Matches MeasuredCCS CCS Measurement (IM-MS) Confirms: Ion Shape/Size MeasuredCCS->Conclusion Matches ExactMass Exact Mass Calculation (from Formula) Predicts: m/z ExactMass->AccurateMass Validates PredictedCCS CCS Calculation (from 3D Structure) Predicts: Ion Shape/Size PredictedCCS->MeasuredCCS Validates caption Fig 2. Logic of cross-validation.

Fig 2. Logic of cross-validation.

Conclusion

The characterization of novel, structurally complex molecules like 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane demands an analytical strategy that goes beyond traditional one-dimensional techniques. The integration of empirical ion mobility-mass spectrometry data with computational CCS prediction provides a robust, multi-dimensional, and self-validating workflow. This approach not only confirms elemental composition with high accuracy but also provides critical insights into the molecule's three-dimensional structure. For researchers in drug development, adopting this methodology ensures higher confidence in lead compound characterization, facilitating a more efficient and reliable discovery pipeline.

References

  • Wang, C., et al. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. Journal of Chemical Information and Modeling. [Link]

  • SciSpace. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. [Link]

  • Picó, A., et al. (2017). Prediction of Collision Cross-Section Values for Small Molecules: Application to Pesticide Residue Analysis. Analytical Chemistry. [Link]

  • PubMed. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. [Link]

  • Plu.mx. (n.d.). A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. [Link]

  • ACS Publications. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. [Link]

  • LCGC International. (2024). Pushing the Limits of Small Molecule Structural Characterization with High-Resolution Ion Mobility (HRIM). [Link]

  • ChemRxiv. (2024). The Interplay of Ion Mobility Mass Spectrometry and Computational Modelling for Structure Elucidation of Small Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Advances in ion mobility-mass spectrometry instrumentation and techniques for characterizing structural heterogeneity. Analyst. [Link]

  • MDPI. (n.d.). New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers. [Link]

  • NextSDS. (n.d.). 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. [Link]

Foundational

An In-Depth Technical Guide to the Toxicity, Cytotoxicity, and In Vitro Stability of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals The spirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] Among these, the 2-oxa-5,8-diazaspiro[3.5]nonane core represents a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of the toxicological profile and a detailed framework for assessing the cytotoxicity and in vitro stability of a key derivative, 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. As a Senior Application Scientist, the following sections synthesize established methodologies with practical insights to empower researchers in their drug discovery endeavors.

Toxicological Profile: Hazard Identification

Preliminary hazard classification of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane indicates several potential risks that necessitate careful handling and thorough investigation.[2]

Table 1: Hazard Classifications for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Hazard ClassCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4WarningH302 + H312 + H332
Skin IrritationSkin Irrit. 2WarningH315
Serious Eye DamageEye Dam. 1DangerH318
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336

These classifications suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[2] The potential for specific target organ toxicity warrants further mechanistic investigation.

In-Depth Cytotoxicity Assessment: A Practical Workflow

A critical step in early-stage drug development is the evaluation of a compound's cytotoxic potential. The following protocols are designed to provide a comprehensive in vitro assessment.

Cell Line Selection

The choice of cell lines is paramount and should be guided by the intended therapeutic application of the compound. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended for a broad assessment. For instance, if the compound is being investigated for anticancer properties, relevant tumor cell lines (e.g., HeLa, MCF-7, A549) should be used.[3][4] It is also prudent to include a non-tumorigenic cell line (e.g., Beas-2B) to assess general cytotoxicity.[4]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for MTT Cell Viability Assay.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

In Vitro Stability Evaluation: Predicting In Vivo Behavior

Assessing the in vitro stability of a compound is crucial for predicting its in vivo pharmacokinetic profile.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Experimental Protocol: Metabolic Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species of interest), NADPH (as a cofactor), and buffer.

  • Compound Incubation: Add 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane to the pre-warmed reaction mixture and incubate at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Reaction Mixture (Microsomes, NADPH, Buffer) B Add Compound and Incubate at 37°C A->B C Collect Aliquots at Time Points B->C 0, 5, 15, 30, 60 min D Quench Reaction C->D E Centrifuge and Collect Supernatant D->E F Analyze by LC-MS/MS E->F G Calculate In Vitro Half-Life F->G

Caption: Workflow for Metabolic Stability Assay.

Plasma Stability

This assay determines the stability of a compound in plasma, assessing its susceptibility to plasma enzymes.

Experimental Protocol: Plasma Stability Assay

  • Compound Incubation: Add 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane to pre-warmed plasma (human or other species) and incubate at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent.

  • Sample Analysis: Centrifuge the samples and analyze the supernatant for the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point.

Data Interpretation and Reporting

The results from these assays should be compiled and analyzed to provide a comprehensive profile of the compound.

Table 2: Example Data Summary for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

AssayCell LineParameterResult
Cytotoxicity
MTTHeLaIC50 (µM) at 48h[Insert experimental value]
MTTBeas-2BIC50 (µM) at 48h[Insert experimental value]
LDHHeLa% Cytotoxicity at IC50[Insert experimental value]
In Vitro Stability
Metabolic StabilityHuman Liver Microsomest½ (min)[Insert experimental value]
Plasma StabilityHuman Plasma% Remaining at 120 min[Insert experimental value]

A higher IC50 value in non-cancerous cell lines compared to cancerous cell lines would suggest selective cytotoxicity, a desirable trait for anticancer drug candidates. A short metabolic half-life may indicate rapid clearance in vivo, potentially requiring formulation strategies to improve bioavailability.

Conclusion

The systematic evaluation of toxicity, cytotoxicity, and in vitro stability is fundamental to the progression of any new chemical entity in the drug discovery pipeline. The methodologies outlined in this guide provide a robust framework for characterizing 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. While preliminary hazard data suggests the need for caution, comprehensive in vitro testing will ultimately define its therapeutic potential and guide further development. The unique structural attributes of spirocyclic compounds continue to offer exciting opportunities in medicinal chemistry, and a thorough understanding of their biological properties is key to unlocking their full potential.[1][5]

References

  • 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information - NextSDS. Available from: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. Available from: [Link]

  • Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. Available from: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available from: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[5][6]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. Available from: [Link]

  • 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane - PubChemLite. Available from: [Link]

  • Investigations into the toxicology of spirolides, a group of marine phycotoxins - PubMed. Available from: [Link]

  • Synthesis of 2-Oxaadamantane Derivatives - PMC. Available from: [Link]

  • Toxicologic lesions associated with two related inhibitors of oxidosqualene cyclase in the dog and mouse - PubMed. Available from: [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - ResearchGate. Available from: [Link]

  • Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review - LJMU Research Online. Available from: [Link]

  • Azaspiracid poisoning (AZP) toxins in shellfish: toxicological and health considerations - PubMed. Available from: [Link]

  • Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts - MDPI. Available from: [Link]

  • (PDF) Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines - ResearchGate. Available from: [Link]

  • Antiproliferative effects of hazelnut cell culture extract on the different cancer cell lines - Cellular and Molecular Biology. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane and its derivatives. This document outlin...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane and its derivatives. This document outlines a proposed multi-step synthetic route based on established methodologies for analogous spirocyclic systems, offering detailed protocols and expert insights into the experimental choices.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise interactions with biological targets and often leading to improved physicochemical properties. Specifically, spirocyclic oxetanes are recognized as valuable bioisosteres for commonly used groups like morpholines and piperazines, potentially enhancing metabolic stability and aqueous solubility.[1][2] The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold, a hybrid of an oxetane and a piperazine ring, presents a unique opportunity to explore novel chemical space for the development of new therapeutics. The introduction of a benzyl group on the piperazine nitrogen can further modulate the pharmacological activity of these compounds.

Proposed Synthetic Strategy

The synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is a multi-step process that can be logically approached by first constructing the core 2-oxa-5,8-diazaspiro[3.5]nonane scaffold, followed by the selective benzylation of the piperazine nitrogen. A plausible and efficient route is adapted from the known synthesis of similar spirocyclic structures, such as 2-oxa-7-azaspiro[3.5]nonane.[3]

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Starting_Material 3-bromo-2,2-bis(bromomethyl)propan-1-ol Intermediate_1 Oxetane-3,3-dimethanol Starting_Material->Intermediate_1 Williamson Etherification Intermediate_2 Oxetane-3,3-diylbis(methylene) bis(4-methylbenzenesulfonate) Intermediate_1->Intermediate_2 Tosylation Intermediate_3 5,8-Dibenzyl-2-oxa-5,8-diazaspiro[3.5]nonane Intermediate_2->Intermediate_3 Cyclization with N,N'-dibenzyl-1,2-ethanediamine Target_Molecule 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Intermediate_3->Target_Molecule Debenzylation Experimental_Workflow cluster_step1 Protocol 1: Oxetane Formation cluster_step2 Protocol 2: Tosylation cluster_step3 Protocol 3: Spirocyclization cluster_step4 Protocol 4: Debenzylation P1_Start Dissolve Starting Material P1_Reagent Add NaOH Solution P1_Start->P1_Reagent P1_React Stir at RT (12-18h) P1_Reagent->P1_React P1_Workup Extract with Et₂O P1_React->P1_Workup P1_Isolate Dry and Concentrate P1_Workup->P1_Isolate P2_Start Dissolve Diol in DCM P1_Isolate->P2_Start P2_Reagent Add Pyridine and TsCl at 0°C P2_Start->P2_Reagent P2_React Stir at RT (12-16h) P2_Reagent->P2_React P2_Workup Aqueous Wash P2_React->P2_Workup P2_Isolate Dry and Concentrate P2_Workup->P2_Isolate P3_Start Combine Ditosylate, Diamine, K₂CO₃ in ACN P2_Isolate->P3_Start P3_React Reflux (24-48h) P3_Start->P3_React P3_Workup Filter and Concentrate P3_React->P3_Workup P3_Purify Column Chromatography P3_Workup->P3_Purify P4_Start Dissolve Dibenzyl Compound in MeOH P3_Purify->P4_Start P4_Reagent Add Pd/C and H₂ Atmosphere P4_Start->P4_Reagent P4_React Stir at RT P4_Reagent->P4_React P4_Workup Filter through Celite P4_React->P4_Workup P4_Isolate Concentrate P4_Workup->P4_Isolate

Sources

Application

Application Note: Advanced Debenzylation Strategies for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in Drug Discovery

Introduction & Synthetic Rationale Spirocyclic diamines, particularly 2-oxa-5,8-diazaspiro[3.5]nonane, have gained significant traction as metabolically stable, highly soluble bioisosteres for piperazine and morpholine r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Rationale

Spirocyclic diamines, particularly 2-oxa-5,8-diazaspiro[3.5]nonane, have gained significant traction as metabolically stable, highly soluble bioisosteres for piperazine and morpholine rings in medicinal chemistry. During the assembly of these complex spirocyclic scaffolds, the N-benzyl (Bn) group is frequently utilized as a robust, orthogonal protecting group.

However, the quantitative removal of the N-benzyl group from the sterically congested spiro[3.5]nonane system is notoriously challenging. The unique three-dimensional architecture of the spirocycle creates steric shielding around the nitrogen, while the inherent basicity of the diamine system frequently leads to catalyst poisoning during standard hydrogenolysis. This application note details two field-proven, self-validating methodologies for the efficient debenzylation of 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, analyzing the mechanistic causality behind each protocol.

Mechanistic Insights & Causality in Method Selection

As a synthetic chemist, selecting the optimal debenzylation pathway requires a strategic evaluation of the molecule's global functional group tolerance and the local steric environment of the spirocycle.

Pathway A: Catalytic Hydrogenolysis via Pearlman’s Catalyst Standard palladium on carbon (Pd/C) often exhibits sluggish kinetics and incomplete conversion when applied to spirocyclic amines. This is caused by the strong coordination of the highly basic, newly formed secondary amine to the palladium surface, which effectively poisons the catalyst. To circumvent this, Pearlman’s catalyst (Pd(OH)₂/C) is the preferred choice [1]. The non-reduced palladium hydroxide provides a highly active, porous surface area that overcomes steric hindrance. Crucially, conducting the reaction in the presence of an acidic additive (e.g., HCl) or an in situ protecting group (e.g., Boc₂O) neutralizes the free amine, preventing it from coordinating to the metal and ensuring the catalytic cycle remains active.

Pathway B: Electrophilic Dealkylation via ACE-Cl When the target molecule contains reducible functional groups (e.g., alkenes, alkynes, aryl halides, or nitro groups) that would be destroyed by palladium-catalyzed hydrogenation, electrophilic dealkylation using 1-chloroethyl chloroformate (ACE-Cl) is the authoritative alternative [2]. The causality of this mechanism relies on selective electrophilic attack: ACE-Cl attacks the tertiary spirocyclic amine to form a quaternary ammonium intermediate. Subsequent chloride-mediated dealkylation expels benzyl chloride, yielding a 1-chloroethyl carbamate. This intermediate is stable in aprotic solvents but highly unstable to solvolysis, rapidly decomposing upon heating in methanol to release the target secondary amine hydrochloride, acetaldehyde, and carbon dioxide.

Quantitative Data: Method Comparison

The following table summarizes the operational parameters and quantitative expectations for both debenzylation strategies.

ParameterMethod A: Pd(OH)₂/C HydrogenolysisMethod B: ACE-Cl Dealkylation
Primary Reagents 20% Pd(OH)₂/C, H₂ (1 atm), HCl or Boc₂O1-Chloroethyl chloroformate (ACE-Cl), MeOH
Typical Yield 85% – 98%75% – 90%
Reaction Time 4 – 16 hours3 – 5 hours (Two steps)
Functional Group Tolerance Low (Reduces alkenes, alkynes, halogens)High (Tolerates reducible functionalities)
Primary Byproducts TolueneBenzyl chloride, Acetaldehyde, CO₂
Scalability Excellent (Requires pressure reactor for >10g)Good (Requires careful ventilation for CO₂)

Decision Workflow Visualization

G Start 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Decision Are reducible functional groups present? (e.g., halogens, alkenes) Start->Decision PathA Method A: Hydrogenolysis Pd(OH)2/C, H2, MeOH/HCl Decision->PathA No PathB Method B: ACE-Cl Dealkylation 1-Chloroethyl chloroformate, DCE Decision->PathB Yes Product 2-oxa-5,8-diazaspiro[3.5]nonane (Target Secondary Amine) PathA->Product H2 (1 atm), 25°C IntermediateB Carbamate Intermediate (Methanolysis at 70°C) PathB->IntermediateB Reflux, 2h IntermediateB->Product MeOH, Reflux

Decision workflow for selecting the optimal debenzylation pathway for spirocyclic amines.

Experimental Protocols

Protocol A: Pd(OH)₂/C Catalyzed Hydrogenolysis

This protocol utilizes a self-validating protection/deprotection loop to prevent catalyst poisoning, ensuring complete conversion.

  • Substrate Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 equiv, 5.0 mmol) in anhydrous methanol (50 mL, 0.1 M).

  • Amine Deactivation (Critical Step): Add 1.1 equiv of 1M HCl in diethyl ether. Alternatively, if the N8 position is a free amine and requires protection, add 1.1 equiv of Boc₂O.

    • Causality: The highly basic secondary amine of the spirocycle will strongly coordinate to the palladium surface, terminating the catalytic cycle. Protonation (or Boc-protection) eliminates this inhibitory coordination, acting as a self-validating mechanism to maintain reaction velocity.

  • Catalyst Addition: Purge the flask with argon. Carefully add 20 wt% Pd(OH)₂/C (Pearlman's catalyst, 10 mol% Pd).

    • Safety Note: Dry palladium catalysts are highly pyrophoric in the presence of methanol vapors. Always add the catalyst under a strict blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the suspension vigorously under a hydrogen balloon (1 atm) at 25 °C for 4–6 hours.

  • Workup & Isolation: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, purge the flask with argon. Filter the heterogeneous mixture through a tightly packed pad of Celite, washing thoroughly with methanol (3 × 20 mL). Concentrate the filtrate in vacuo to afford the 2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride salt as a crystalline solid.

Protocol B: ACE-Cl Mediated N-Dealkylation

This protocol is strictly required when the substrate contains sensitive moieties (e.g., aryl bromides for downstream cross-coupling).

  • Substrate Preparation: Dissolve 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 equiv, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (25 mL, 0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add 1,8-Bis(dimethylamino)naphthalene (Proton Sponge, 0.2 equiv) to scavenge trace acidic impurities. Dropwise, add 1-chloroethyl chloroformate (ACE-Cl, 1.5 equiv).

  • Carbamate Formation: Remove the ice bath and heat the reaction mixture to a gentle reflux (85 °C) for 2–3 hours.

    • Causality: The spiro[3.5]nonane system is sterically hindered. Thermal energy is required to drive the nucleophilic attack of the tertiary amine onto the chloroformate, forming the sterically congested quaternary ammonium intermediate prior to benzyl chloride expulsion.

  • Solvent Exchange: Cool the reaction to room temperature. Concentrate the mixture in vacuo to completely remove DCE and unreacted ACE-Cl. (Do not attempt to isolate the carbamate intermediate via chromatography, as it is highly unstable).

  • Methanolysis (Critical Step): Redissolve the crude 1-chloroethyl carbamate in anhydrous methanol (25 mL, 0.2 M) and heat to reflux (65 °C) for 1 hour.

    • Causality: The 1-chloroethyl carbamate is susceptible to solvolysis. Heating in a protic solvent (methanol) triggers a rapid cascade decomposition, releasing the desired amine hydrochloride, volatile acetaldehyde, and CO₂ gas. The evolution of CO₂ drives the equilibrium entirely to the product side.

  • Isolation: Concentrate the methanolic solution in vacuo. Triturate the resulting residue with cold diethyl ether (20 mL) to precipitate the pure 2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride salt. Filter and dry under high vacuum.

References

  • Bernotas, R. C., & Cube, R. V. (1990). The use of Pearlman's catalyst for selective N-debenzylation in the presence of benzyl ethers. Synthetic Communications, 20(8), 1209-1212. URL:[Link]

  • Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081-2082. URL:[Link]

Method

The Spirocyclic Advantage: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane as a Superior Bioisostere for Morpholine

Introduction: Beyond the Flatland of Morpholine in Drug Discovery The morpholine ring is a ubiquitous scaffold in medicinal chemistry, featured in numerous FDA-approved drugs. Its appeal lies in its favorable physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Flatland of Morpholine in Drug Discovery

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, featured in numerous FDA-approved drugs. Its appeal lies in its favorable physicochemical properties, such as water solubility and a pKa that often imparts good bioavailability.[1] However, the morpholine moiety is not without its liabilities. The carbon atoms adjacent to the ring oxygen and nitrogen are susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of various metabolites.[2] This metabolic instability often presents a significant hurdle in drug development.

Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers a rational approach to overcoming these challenges.[3] In recent years, spirocyclic systems have gained prominence as a means to escape the "flatland" of traditional heterocyclic scaffolds, offering enhanced three-dimensionality and metabolic stability.[4]

This application note presents 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane as a novel and advantageous bioisostere for the morpholine ring. We will delve into its unique structural features, provide a plausible synthetic route, and detail protocols for its comparative evaluation against traditional morpholine-containing compounds.

The Rationale for a Spirocyclic Bioisostere

The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold offers several key advantages over the traditional morpholine ring, primarily stemming from its rigid, three-dimensional structure.

  • Enhanced Metabolic Stability: The spirocyclic nature of the scaffold introduces steric hindrance around the nitrogen and oxygen atoms, shielding them from the active sites of metabolic enzymes. This can significantly reduce the rate of oxidative metabolism, leading to a longer in vivo half-life.[5]

  • Improved Physicochemical Properties: The incorporation of a spirocyclic oxetane can lead to a decrease in lipophilicity (LogP/LogD) and an increase in aqueous solubility compared to their non-spirocyclic counterparts.[3] This can improve the overall ADME profile of a drug candidate.

  • Conformational Rigidity and Defined Exit Vectors: The rigid spiro[3.5]nonane framework locks the conformation of the molecule, providing well-defined exit vectors for substituents. This can lead to more precise interactions with biological targets, potentially improving potency and selectivity.[6] The oxetane ring, in particular, can act as a hydrogen bond acceptor, similar to the oxygen in morpholine, while its puckered conformation can influence the overall molecular shape.[7]

Physicochemical and Structural Properties

A comparative analysis of the core scaffolds highlights the potential advantages of the spirocyclic system.

PropertyMorpholine2-Oxa-5,8-diazaspiro[3.5]nonaneRationale for Improvement
Molecular Weight 87.12 g/mol 142.19 g/mol Increased molecular complexity.
Predicted XLogP3 -0.9-0.6The spirocyclic nature can reduce lipophilicity.[3]
Topological Polar Surface Area (TPSA) 21.3 Ų33.3 ŲThe additional nitrogen atom increases polarity.[8]
Metabolic Stability Prone to oxidation at carbons alpha to N and O.[2]Expected to be more stable due to steric shielding.[5]The spirocenter hinders access by metabolic enzymes.
Conformation Flexible chair/boat conformations.Rigid, puckered conformation.[7]Locked conformation provides defined substituent vectors.

Synthetic Protocols

While 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is commercially available, a general synthetic strategy is provided below for researchers interested in synthesizing derivatives. The following proposed synthesis is based on established methods for the synthesis of related spirocycles and N-alkylation reactions.

Proposed Synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

This proposed multi-step synthesis starts from commercially available materials and utilizes standard organic chemistry transformations.

cluster_synthesis Proposed Synthetic Workflow start Commercially Available Starting Materials step1 Step 1: Synthesis of N-Boc-2-oxa-5-azaspiro[3.5]nonane start->step1 [Ref: Similar to spirocycle synthesis] step2 Step 2: Boc Deprotection step1->step2 Standard Deprotection (e.g., TFA in DCM) step3 Step 3: Reductive Amination with Benzaldehyde step2->step3 NaBH(OAc)3, AcOH product 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane step3->product

Caption: Proposed synthetic workflow for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Step 1: Synthesis of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate

This step would likely involve a multi-step process to construct the spirocyclic core, potentially starting from a suitable piperidine derivative, followed by the formation of the oxetane ring. A possible approach could be adapted from the synthesis of related 2-oxa-7-azaspiro[3.5]nonanes.[9]

Step 2: Boc Deprotection

  • Dissolve tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Step 3: Reductive Amination with Benzaldehyde

  • Dissolve the deprotected 2-oxa-5,8-diazaspiro[3.5]nonane in 1,2-dichloroethane (DCE).

  • Add benzaldehyde and a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride in portions.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Comparative In Vitro Evaluation: Protocols

To quantitatively assess the benefits of replacing morpholine with 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, the following in vitro assays are recommended.

Protocol 1: Microsomal Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver microsomes.

cluster_microsomal Microsomal Stability Assay Workflow start Prepare Compound Stock (in DMSO) step1 Incubate Compound with Liver Microsomes at 37°C start->step1 step2 Initiate Reaction with NADPH step1->step2 step3 Quench Reaction at Various Time Points step2->step3 step4 Analyze Remaining Parent Compound by LC-MS/MS step3->step4 end Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) step4->end

Caption: Workflow for the in vitro microsomal stability assay.

Materials:

  • Test compounds (morpholine-containing parent and spirocyclic analogue)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (quenching solution)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare working solutions of the test compounds in phosphate buffer.

  • Add the liver microsome solution to the wells of a 96-well plate and pre-incubate at 37°C.

  • Add the test compound working solutions to the wells.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold quenching solution.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The elimination rate constant (k) is the negative slope of the linear regression.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint).

Protocol 2: pKa and LogP/LogD Determination

These assays determine the acidity/basicity and lipophilicity of the compounds.

cluster_physchem Physicochemical Property Determination pka pKa Determination (Potentiometric Titration) pka_steps Titrate compound with acid/base and monitor pH pka->pka_steps logp LogP/LogD Determination (Shake-Flask or RP-HPLC) logp_steps Partition compound between octanol and water, then quantify logp->logp_steps

Caption: Workflow for determining pKa and LogP/LogD.

pKa Determination (Potentiometric Titration):

  • Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system).

  • Titrate the solution with a standardized solution of HCl or NaOH.

  • Record the pH after each addition of the titrant.

  • The pKa is the pH at the half-equivalence point.

LogD Determination (Shake-Flask Method at pH 7.4):

  • Prepare a solution of the test compound in a buffered aqueous solution (pH 7.4).

  • Add an equal volume of n-octanol.

  • Shake the mixture vigorously to allow for partitioning.

  • Separate the aqueous and octanol layers by centrifugation.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate LogD = log ([Concentration in Octanol] / [Concentration in Aqueous]).

Application Example: A Hypothetical Case Study

To illustrate the potential impact of this bioisosteric replacement, let's consider a hypothetical case study where the morpholine moiety of a known drug is replaced with 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Parent Compound: A generic kinase inhibitor with a solvent-exposed morpholine group.

Bioisostere: The same kinase inhibitor with the morpholine replaced by 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Expected Outcomes:

ParameterParent Morpholine CompoundSpirocyclic AnalogueExpected Improvement
Metabolic Half-life (t½) in HLM 15 min> 60 minEnhanced metabolic stability.
Intrinsic Clearance (Clint) HighLowReduced metabolic clearance.
LogD at pH 7.4 2.52.1Improved hydrophilicity.
Aqueous Solubility ModerateHighIncreased solubility.
Kinase Inhibitory Potency (IC50) 10 nM5-15 nMPotency is maintained or slightly improved due to optimal vector positioning.

This hypothetical data illustrates the anticipated improvements in the ADME profile while maintaining or enhancing the desired biological activity.

Conclusion

The use of 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane as a bioisostere for morpholine presents a compelling strategy for medicinal chemists seeking to overcome the metabolic liabilities and fine-tune the physicochemical properties of their drug candidates. Its rigid, three-dimensional structure offers enhanced metabolic stability, improved aqueous solubility, and the potential for increased potency and selectivity. The synthetic accessibility of this scaffold, coupled with straightforward in vitro assays for comparative evaluation, makes it an attractive building block for the next generation of therapeutics.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • ETH Zurich. (2010). Oxetanes in drug discovery. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12309-12356. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(18), 8613-8683. [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. [Link]

  • Voievoda, T. V., Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 59-71. [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[6][10]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • Stepanovs, D., & Jirgensons, A. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Google Patents. (2021). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • ResearchGate. (2021). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). [Link]

  • MacMillan Group Meeting. (2019). Bioisosteres of Common Functional Groups. [Link]

  • Google Patents. (2022).
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Introduction: The Potential of Spirocyclic Diamine Ligands in Palladium Catalysis The field of palladium-catalyzed cross-coupling has revolutionized the synthesis of complex organic molecules, with applications spanning...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Spirocyclic Diamine Ligands in Palladium Catalysis

The field of palladium-catalyzed cross-coupling has revolutionized the synthesis of complex organic molecules, with applications spanning pharmaceuticals, materials science, and agrochemicals. The success of these reactions is often dictated by the choice of ligand, which modulates the reactivity, stability, and selectivity of the palladium catalyst. While bulky phosphine and N-heterocyclic carbene (NHC) ligands have historically dominated the field, there is a growing interest in the development of novel ligand scaffolds to address challenging transformations.

Spirocyclic diamines represent a promising, yet relatively underexplored, class of ligands for palladium catalysis. Their rigid, three-dimensional structures can create a unique steric and electronic environment around the metal center, potentially leading to enhanced catalytic activity and selectivity. The specific ligand in focus, 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, combines the rigidity of the spirocyclic core with the steric bulk of a benzyl group, making it an intriguing candidate for various cross-coupling reactions. The presence of two nitrogen atoms allows for bidentate coordination to the palladium center, which can enhance the stability of the catalytic species.

This guide provides a framework for researchers and drug development professionals to explore the utility of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane as a novel ligand in two of the most powerful cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. While specific literature on the application of this exact ligand is nascent, the protocols and strategies outlined below are based on established principles of palladium catalysis and provide a robust starting point for investigation.

Conceptual Framework for Ligand Application

The rationale for employing 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in palladium-catalyzed cross-coupling reactions is rooted in the established success of other diamine ligands. The bidentate coordination of the diamine to the palladium center can stabilize the active catalytic species, preventing catalyst decomposition and promoting efficient turnover. The spirocyclic scaffold imparts a fixed geometry, which can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The benzyl group provides steric bulk, which can facilitate the reductive elimination step, leading to higher reaction yields.

Part 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[1][2] The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. The choice of ligand is critical to the success of this transformation, particularly when using challenging substrates.

Proposed Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange HNR'R'' Base Amine_Coordination Ar-Pd(II)(NR'R'')L Ligand_Exchange->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product Base_Regeneration Base (e.g., NaOtBu)

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Screening Protocol for Buchwald-Hartwig Amination

This protocol is designed as a starting point for evaluating the efficacy of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in the Buchwald-Hartwig amination of a model substrate.

Materials:

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

  • Aryl Halide: 4-Bromotoluene

  • Amine: Morpholine

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (anhydrous)

  • Internal Standard: Dodecane (for GC analysis)

  • Reaction Vessels: Oven-dried Schlenk tubes or microwave vials

  • Inert Atmosphere: Nitrogen or Argon

Experimental Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (4.4 mg, 0.02 mmol, 2 mol%) to a Schlenk tube.

    • Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 15-20 minutes. The color should change, indicating complex formation.

  • Reaction Setup:

    • To a separate Schlenk tube containing a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), morpholine (104 µL, 1.2 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

    • If using an internal standard for GC analysis, add a known amount of dodecane.

    • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Reaction Initiation:

    • To the Schlenk tube containing the substrates and base, add the pre-formed catalyst solution via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding 5 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Interpretation and Optimization

The initial screening will provide valuable data on the potential of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane as a ligand. The following table outlines key parameters for optimization.

ParameterInitial ConditionOptimization StrategyRationale
Pd:Ligand Ratio 1:2Vary from 1:1 to 1:4Determines the stability and activity of the catalytic species.
Base NaOtBuScreen K₃PO₄, Cs₂CO₃, K₂CO₃The strength and nature of the base can significantly impact the rate of amine deprotonation and catalyst stability.
Solvent TolueneScreen Dioxane, THF, t-Amyl alcoholSolvent polarity and coordinating ability can influence reaction rates and yields.
Temperature 100 °CVary from 80 °C to 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.

Part 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[3][4] The reaction is renowned for its mild conditions and high functional group tolerance.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'B(OR)₂ Base Organopalladium_Intermediate Ar-Pd(II)(Ar')L Transmetalation->Organopalladium_Intermediate Reductive_Elimination Reductive Elimination Organopalladium_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Base_Activation Base (e.g., K₂CO₃)

Sources

Method

Preparation of Novel Spirocyclic Compound Libraries Using 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Library Synthesis, Hit-to-Lead Optimization, Scaffold Hopping Executive Summary & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Library Synthesis, Hit-to-Lead Optimization, Scaffold Hopping

Executive Summary & Mechanistic Rationale

The modern drug discovery landscape has increasingly shifted away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures. This paradigm shift, famously termed "escaping flatland," correlates a higher fraction of sp3-hybridized carbons ( Fsp3​ ) with improved clinical success rates, enhanced solubility, and reduced off-target toxicity [1].

The compound 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a highly privileged, high- Fsp3​ scaffold for library generation. It combines two highly sought-after structural motifs:

  • The Oxetane Ring (2-oxa): Acting as a robust bioisostere for carbonyl groups and gem-dimethyl moieties, the oxetane ring dramatically increases aqueous solubility and lowers lipophilicity ( logP ). The oxygen atom serves as a strong hydrogen-bond acceptor, while the ring strain prevents rapid metabolic degradation by cytochrome P450 enzymes [2].

  • The Spirocyclic Piperazine Core (5,8-diaza): The spiro-fusion restricts the conformational flexibility of the diamine system. This pre-organization locks the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding compared to flexible aliphatic linkers [3].

Orthogonal Reactivity Design

For library synthesis, this scaffold offers an elegant, self-validating orthogonal protection strategy. The nitrogen at position 8 (N8) is a free secondary amine, ready for immediate diversification. The nitrogen at position 5 (N5) is protected by a benzyl group, which is completely stable to the basic/acylating conditions used at N8. Once the N8 vector is functionalized, the N5-benzyl group can be cleanly removed via catalytic hydrogenolysis, revealing a second vector for further derivatization.

Experimental Workflow

The following workflow illustrates the logical progression of the split-and-pool or parallel synthesis strategy used to generate a diverse spirocyclic library.

Workflow SM 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (Starting Scaffold) N8 N8-Functionalization (Amidation / SNAr) SM->N8 R1-X, DIPEA HATU, DMF Debenz N5-Debenzylation (Pd/C, H2, AcOH) N8->Debenz IPC: LC-MS Confirm Mass N5 N5-Functionalization (Urea / Sulfonamide) Debenz->N5 Filter Catalyst Evaporate Lib High-Fsp3 Compound Library N5->Lib R2-Y, TEA Purification

Workflow for spirocyclic library synthesis via orthogonal N8/N5 functionalization.

Detailed Step-by-Step Methodologies

The following protocols are designed as a self-validating system. Each step includes specific In-Process Controls (IPC) to ensure the causality of the chemical transformations before proceeding to the next stage.

Protocol A: N8-Functionalization (Amidation)

Causality Insight: While the N8 amine is nucleophilic, the adjacent spiro carbon (C4) introduces significant steric bulk. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. Therefore, HATU is mandated for its superior reactivity in sterically hindered systems. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to prevent competitive acylation.

  • Preparation: In a dried 20 mL scintillation vial, dissolve the carboxylic acid building block (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 10 minutes to form the active OAt-ester.

  • Coupling: Add 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 equiv, 0.5 mmol) in a single portion. Stir the reaction mixture at room temperature for 2 hours.

  • IPC (Self-Validation): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated when the starting material mass ( [M+H]+=219.1 ) is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL) and extract with EtOAc ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: N5-Debenzylation (Hydrogenolysis)

Causality Insight: The removal of the benzyl group requires palladium on carbon (Pd/C) and hydrogen gas. Because the newly revealed N5 amine and the N8 amide can coordinate to the palladium surface and poison the catalyst, a stoichiometric amount of acetic acid (AcOH) is added. This protonates the N5 amine as it forms, ensuring continuous catalyst turnover. The oxetane ring is highly stable to these reductive conditions [2].

  • Preparation: Dissolve the N8-functionalized intermediate (0.5 mmol) in HPLC-grade Methanol (5.0 mL). Add glacial acetic acid (1.5 equiv, 0.75 mmol).

  • Catalyst Addition: Under an argon atmosphere, carefully add 10% Pd/C (10% w/w, 0.05 mmol Pd).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 12 hours.

  • IPC: Analyze via LC-MS. Look for the disappearance of the benzylated mass and the appearance of the debenzylated product mass ( −90 Da).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (10 mL). Concentrate the filtrate in vacuo to yield the N5-amine acetate salt, which is used directly in the next step.

Protocol C: N5-Derivatization (Sulfonylation)

Causality Insight: Sulfonyl chlorides are highly electrophilic but prone to hydrolysis. Dichloromethane (DCM) is chosen as the solvent because it readily dissolves the intermediate acetate salts and excludes moisture. Triethylamine (TEA) is used to both neutralize the acetate salt and act as an acid scavenger for the generated HCl.

  • Preparation: Dissolve the debenzylated acetate salt (0.5 mmol) in anhydrous DCM (4.0 mL). Add TEA (3.0 equiv, 1.5 mmol) and cool the mixture to 0 °C in an ice bath.

  • Reaction: Dropwise add the desired sulfonyl chloride (1.1 equiv, 0.55 mmol) dissolved in DCM (1.0 mL).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup & Purification: Quench with 1N HCl (2 mL) to remove unreacted amines. Extract the organic layer, wash with brine, dry over MgSO4​ , and concentrate. Purify the final library compounds via preparative reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid).

Quantitative Data Presentation

The following table summarizes a representative subset of a library synthesized using the 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold, demonstrating the high efficiency and versatility of the protocols.

Compound IDN8 Substituent ( R1​ )N5 Substituent ( R2​ )Overall Yield (%)Purity (UV 254nm)LC-MS [M+H]+
Spiro-001 BenzoylMethanesulfonyl78%>99%311.1
Spiro-002 4-FluorobenzoylCyclopropanesulfonyl72%98%355.1
Spiro-003 2-Pyridyl (via SNAr)Acetyl65%97%248.1
Spiro-004 Phenylacetyl4-Methylbenzenesulfonyl81%>99%401.2
Spiro-005 CyclohexanecarbonylIsopropylcarbamoyl74%98%324.2

Note: Yields represent the isolated yield over the 3-step sequence. Purities were determined by UPLC-MS.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3-hybridized Carbon Atoms Associated with Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at:[Link]

Application

Application Note: Scale-Up Synthesis and Process Optimization of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Executive Summary & Strategic Rationale In modern medicinal chemistry, spirocyclic diamines have emerged as premier bioisosteres for traditional morpholine and piperazine rings. By increasing the fraction of sp3-hybridiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, spirocyclic diamines have emerged as premier bioisosteres for traditional morpholine and piperazine rings. By increasing the fraction of sp3-hybridized carbons (Fsp3), these rigid 3D scaffolds improve aqueous solubility, mitigate hERG channel liabilities, and enhance target binding specificity.

5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1638765-27-1) is a highly specialized spirocyclic building block[1]. It serves as a critical intermediate in the assembly of novel carboxamide-based inhibitors targeting Ubiquitin-Specific Proteases 25 and 28 (USP25/USP28)[2]. This application note details the mechanistic rationale, biological utility, and validated scale-up manufacturing protocols for this essential scaffold.

Biological Application: Targeting the USP28/25 Pathway

USP28 and USP25 are deubiquitinating enzymes that regulate the stability of a plethora of cellular proteins. USP28 functions as a tumor-promoting factor by removing polyubiquitin chains from key oncoproteins—such as c-Myc, LSD1, and NICD1—thereby preventing their proteasomal degradation[3]. Amplifications and mutations of USP28 are major drivers in colorectal cancer, breast cancer, and acute myeloid leukemia (AML)[4].

By incorporating the 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold into small-molecule carboxamides, researchers can effectively block the catalytic activity of these enzymes, restoring the natural degradation cycle of oncoproteins and inducing tumor cell apoptosis[2].

USPPathway Inhibitor Spirocyclic Carboxamides (Containing Target Scaffold) Enzymes USP28 & USP25 (Deubiquitinases) Inhibitor->Enzymes Inhibits catalytic activity Oncoproteins Oncoproteins (c-Myc, LSD1, NICD1) Enzymes->Oncoproteins Prevents stabilization Degradation Proteasomal Degradation Oncoproteins->Degradation Polyubiquitination Outcome Tumorigenesis Blockade Degradation->Outcome Cell cycle arrest / Apoptosis

Fig 1: Mechanism of action for USP28/25 inhibitors utilizing the spirocyclic scaffold.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane fundamentally relies on the reduction of its corresponding lactam, 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one.

The Challenge: Direct reduction of sterically hindered lactams to saturated amines typically requires aggressive hydride sources (e.g., Lithium Aluminum Hydride or Borane-THF complexes) at reflux temperatures. Subjecting a highly strained oxa-diazaspiro system to these conditions frequently triggers unwanted ring-opening of the oxetane-like moiety or premature cleavage of the benzyl protecting group.

The Solution: To circumvent these scale-up hazards, a highly controlled, two-step sequence is employed[4]. The lactam is first thionated using Lawesson's Reagent. Substituting oxygen for sulfur significantly lowers the LUMO of the carbonyl-equivalent carbon, drastically increasing its electrophilicity. This mechanistic shift allows the resulting thiolactam to be reduced under remarkably mild conditions using Sodium Borohydride (NaBH₄) in a protic co-solvent system[5].

SynthesisRoute SM 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (Lactam Precursor) Int 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-7-thione (Thiolactam Intermediate) SM->Int Thionation Reagent1 Lawesson's Reagent THF, 65°C Reagent1->Int Prod 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (Target Scaffold) Int->Prod Mild Reduction Reagent2 NaBH4, THF/MeOH RT, 16h Reagent2->Prod

Fig 2: Two-step synthetic workflow from lactam precursor to the target spirocyclic amine.

Step-by-Step Manufacturing Protocols

Step 4.1: Synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-7-thione

Objective: Convert the stable lactam into a highly electrophilic thiolactam.

  • Reaction Assembly: Charge a clean, dry reaction vessel with 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (2.9 g, 11.86 mmol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (150 mL).

  • Reagent Addition: Slowly add Lawesson's Reagent (2.44 g, 6.03 mmol, 0.51 eq) in portions.

  • Thermal Gradient: Stir the mixture for 16 hours at room temperature, followed by an additional 3 hours at 65 °C[4].

    • Causality: The extended room-temperature phase allows for the controlled opening of the dithiadiphosphetane ring, preventing violent exothermic decomposition. The subsequent 65 °C heating phase provides the thermodynamic push required to drive the cycloreversion step of the thionation to completion.

  • Self-Validation (In-Process QC): Monitor the reaction via LC-MS. The reaction is complete when the lactam mass disappears and the thiolactam mass (M+H = 233 m/z) dominates[2].

  • Workup: Pour the mixture into distilled water (100 mL) to quench unreacted phosphorus species. Extract the aqueous layer with Dichloromethane (DCM) (2 x 150 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the thiolactam intermediate as a solid[3].

Step 4.2: Mild Reduction to 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Objective: Reduce the C=S bond to yield the target secondary amine without degrading the spirocycle.

  • Reaction Assembly: Dissolve the intermediate 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-7-thione (300 mg, 1.15 mmol, 1.0 eq) in a co-solvent mixture of THF (15 mL) and Methanol (30 mL)[5].

  • Hydride Addition: Carefully add Sodium Borohydride (NaBH₄) (412 mg, 11.19 mmol, ~9.7 eq) in small portions. Caution: Vigorous hydrogen gas evolution will occur.

    • Causality: Methanol acts as both an activator and a reactant. It reacts with NaBH₄ to generate highly reactive sodium methoxyborohydride species in situ. The massive ~10-fold equivalent excess of NaBH₄ is strictly required to compensate for the competitive, rapid consumption of the hydride by the protic solvent[5].

  • Reduction Phase: Stir the reaction mixture for 2 hours at room temperature[5].

  • Aqueous Quench & Complex Breakdown: Quench the reaction by adding water (15 mL) and stir for an additional 14 hours at room temperature[5].

    • Causality: Borohydride reductions of nitrogenous compounds often yield highly stable boron-amine complexes. The extended 14-hour aqueous quench is a critical process parameter to ensure complete hydrolysis of these complexes, preventing product entrapment and artificially low yields.

  • Self-Validation (In-Process QC): Perform a TLC check using a Ninhydrin stain. The complete disappearance of the UV-active thiolactam and the appearance of a highly polar, ninhydrin-positive spot confirms successful amine formation. LC-MS will verify the target mass (M+H = 219 m/z)[1].

  • Workup: Extract the resulting mixture with DCM (2 x 50 mL). Dry, filter, and concentrate to isolate the target spirocyclic amine.

Quantitative Process Parameters

The following table summarizes the stoichiometric and operational parameters required for successful scale-up, derived directly from validated patent methodologies[4][5].

Process ParameterStep 1: ThionationStep 2: Hydride Reduction
Starting Material Lactam (2.9 g, 11.86 mmol)Thiolactam (300 mg, 1.15 mmol)
Primary Reagent Lawesson's ReagentSodium Borohydride (NaBH₄)
Equivalents 0.51 eq9.7 eq
Solvent System Anhydrous THF (150 mL)THF (15 mL) / MeOH (30 mL)
Temperature Profile 16 h @ RT 3 h @ 65 °C2 h @ RT (Reaction) 14 h @ RT (Quench)
Quench Reagent Water (100 mL)Water (15 mL)
Extraction Solvent DCM (2 x 150 mL)DCM (2 x 50 mL)
Target Mass (LC-MS) M+H = 233 m/zM+H = 219 m/z

References

  • [WO2020033707A1]Carboxamides as ubiquitin-specific protease inhibitors. Google Patents. Detailed synthetic methodologies for spirocyclic thione reduction and biological rationale.
  • [WO2019032863A1]Carboxamides as ubiquitin-specific protease inhibitors. Google Patents. Thionation protocols and USP28/25 pathway targeting in oncology.
  • [PubChemLite] 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. PubChem Database. Compound structural data, CAS registry (1638765-27-1), and mass spectrometry parameters. URL:[Link]

Sources

Method

Application Note: N8-Functionalization of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane via Amidation and Reductive Amination

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold functionalization, Ubiquitin-Specific Protease (USP) inhibitor synthesis, and spirocyclic bioisosteres. Scientif...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold functionalization, Ubiquitin-Specific Protease (USP) inhibitor synthesis, and spirocyclic bioisosteres.

Scientific Context & Rationale

The spirocyclic scaffold 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1638765-27-1)[1] has emerged as a highly valuable bioisostere in modern drug discovery[2]. By incorporating an oxetane ring fused to a piperazine core, this scaffold increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This structural modification correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability compared to flat, aromatic analogs.

A prominent application of this scaffold is in the synthesis of inhibitors for Ubiquitin-Specific Proteases (e.g., USP28 and USP25)[3]. USP28 stabilizes oncoproteins such as NICD1 (NOTCH1 Intracellular Domain), driving tumorigenesis in cancers like triple-negative breast cancer and T-cell acute lymphoblastic leukemia (T-ALL)[3]. Functionalizing the secondary amine at the N8 position of 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane enables the generation of diverse libraries of USP28 inhibitors[3].

USP28_Pathway USP28 USP28 Deubiquitinase Ub Ubiquitin Chain Removal USP28->Ub Catalyzes NICD1 NICD1 (NOTCH1 Domain) Ub->NICD1 Stabilizes Protein Transcription Oncogenic Transcription NICD1->Transcription Drives Tumorigenesis Inhibitor Spirocyclic Inhibitor Inhibitor->USP28 Blocks Activity

Role of USP28 in stabilizing NICD1 and the intervention point for spirocyclic inhibitors.

Physicochemical Properties & Safety Profile

Before initiating synthesis, it is critical to understand the physical and safety parameters of the starting material:

  • Molecular Weight : 218.30 g/mol [4].

  • Physical Form : Solid. While the debenzylated core is often supplied as a dihydrochloride salt, the 5-benzyl derivative is typically handled as a free base[5].

  • Safety Hazards : Classified under GHS as Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, and Eye Dam. 1. Proper PPE (gloves, goggles, fume hood) is mandatory during handling[1].

Causality in Reaction Design

The N5 position is protected by a benzyl group, leaving the N8 position exclusively available for derivatization. Understanding the specific chemical environment of this scaffold is essential for high-yielding reactions.

  • Amidation Causality : While N8 is less sterically hindered than the spiro-adjacent N5, the conformational rigidity of the oxetane-fused system can restrict the approach trajectory of bulky electrophiles. Therefore, highly efficient coupling reagents like HATU are preferred over EDC/HOBt. HATU accelerates the formation of the active HOAt ester, minimizing side reactions and epimerization of chiral carboxylic acids. DIPEA is selected as the base because it is non-nucleophilic and effectively neutralizes any trace hydrochloride salts without competing for the electrophile.

  • Reductive Amination Causality : Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the optimal reducing agent. Unlike NaBH4​ , STAB is mild enough that it does not reduce the aldehyde/ketone starting material before the iminium ion is formed. The oxetane ring is sensitive to strong Lewis acids but remains completely stable under the mildly acidic conditions (1-2 equivalents of acetic acid) required to catalyze iminium formation.

Synthesis_Workflow Start 5-Benzyl-2-oxa-5,8- diazaspiro[3.5]nonane Decision Target Linkage? Start->Decision Amidation Amidation HATU, DIPEA Decision->Amidation Acyl RedAmination Reductive Amination NaBH(OAc)3, AcOH Decision->RedAmination Alkyl Product1 Amide Derivative Amidation->Product1 Product2 Amine Derivative RedAmination->Product2

Decision workflow for N8-functionalization of the diazaspiro[3.5]nonane scaffold.

Experimental Protocols

Protocol A: High-Yield Amidation (N8-Acylation)

Self-Validating Objective: Couple a carboxylic acid to the N8 position to form an amide linkage without oxetane degradation.

  • Activation : In an oven-dried round-bottom flask under an N2​ atmosphere, dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling : Add 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq) to the mixture. Stir at room temperature for 2-4 hours.

  • Validation : Monitor the reaction via LC-MS. The disappearance of the spirocycle starting material mass ( [M+H]+=219.1 ) indicates reaction completion.

  • Quenching & Extraction : Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3​ (critical step to remove acidic byproducts and tetramethylurea HATU residues), water (3x to remove DMF), and brine.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography using a DCM:MeOH gradient.

Protocol B: Reductive Amination (N8-Alkylation)

Self-Validating Objective: Alkylate the N8 position using an aldehyde or ketone while preserving the oxetane ring.

  • Iminium Formation : Dissolve 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M). Add glacial acetic acid (1.5 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction : Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)3​ (1.5 - 2.0 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Validation : Verify product formation via TLC (use Ninhydrin stain to check for unreacted secondary amine) and LC-MS.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases and the aqueous layer pH is ~8. Extract with DCM (3x).

  • Isolation : Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via reverse-phase HPLC if the product is highly polar, or standard silica gel chromatography.

Quantitative Optimization Data

The following table summarizes the optimized parameters for both functionalization pathways to ensure maximum yield and reproducibility.

ParameterAmidation (N8-Acylation)Reductive Amination (N8-Alkylation)
Electrophile Carboxylic Acid (1.2 eq)Aldehyde / Ketone (1.2 eq)
Reagents HATU (1.3 eq), DIPEA (3.0 eq) NaBH(OAc)3​ (1.5-2.0 eq), AcOH (1.5 eq)
Solvent Anhydrous DMFAnhydrous DCE or THF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours12 - 16 hours
Typical Yield 80 - 95%70 - 85%
Primary Byproducts Tetramethylurea (from HATU)Over-alkylation (rare), Alcohols

References

  • NextSDS. "5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information".
  • Abovchem. "5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane - CAS".
  • Sigma-Aldrich. "2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride".
  • PubChemLite. "5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane".
  • Google Patents. "WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors".

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane benzyl deprotection

Welcome to the Advanced Technical Support Center for spirocyclic heterocycle synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the benzyl de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic heterocycle synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the benzyl deprotection of 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane .

This molecule presents a "perfect storm" of synthetic challenges: extreme steric shielding at the N5 position, catalyst poisoning by basic piperazine nitrogens, and the high acid-lability of the oxetane ring. This guide will help you diagnose failures and implement self-validating protocols to rescue your yields.

Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My standard hydrogenolysis (10% Pd/C, H₂, 1 atm, MeOH) is stalling at <20% conversion. Adding more catalyst does not help. What is the root cause? A1: The failure is caused by a combination of severe steric hindrance and catalyst poisoning. In the spiro[3.5]nonane system, the N5 nitrogen is directly adjacent to the C4 spiro quaternary center. The bulky 2-oxa (oxetane) ring creates a massive steric shield that prevents the N5-benzyl group from efficiently coordinating to the planar palladium surface. Furthermore, the basic piperazine nitrogens strongly coordinate to the palladium, deactivating the catalyst before the slow debenzylation can occur. Removing N-benzyl groups from sterically hindered, gem-disubstituted piperazine equivalents is notoriously difficult1[1]. Recommendation: Switch to Pearlman’s catalyst (Pd(OH)₂/C) at elevated pressure (50 psi) and trap the amine in situ (see Q3).

Q2: To bypass the stalled hydrogenation, I used the ACE-Cl (1-chloroethyl chloroformate) dealkylation method. However, LCMS shows a complex mixture with a major +18 Da impurity. What happened? A2: You have inadvertently destroyed the spirocycle. The ACE-Cl protocol requires a second step where the intermediate is refluxed in methanol, generating HCl in situ. While oxetanes are stable under physiological conditions, they are highly susceptible to acid-catalyzed ring opening by nucleophiles like methanol or water 2[2]. The +18 Da mass (m/z 237.1) corresponds to the hydration/methanolysis of the oxetane ring into an acyclic diol/ether. Recommendation: Avoid strong electrophiles and acidic reflux. Stick to hydrogenolysis under strictly neutral conditions.

Q3: When I finally achieve full conversion using high-pressure H₂, my isolated yields drop to 30% after aqueous workup. Where is my product going? A3: The fully deprotected 2-oxa-5,8-diazaspiro[3.5]nonane core is highly polar, basic, and extremely water-soluble. It will partition into the aqueous layer during standard workups and streak heavily on normal-phase silica. Recommendation: Perform a One-Pot Debenzylation/Boc-Protection . By adding Boc₂O directly to the hydrogenation mixture, the newly freed amine is immediately trapped. This prevents catalyst poisoning, halts any secondary amine side-reactions, and yields a highly lipophilic, easily isolable product.

Mechanistic Workflows & Decision Trees

Troubleshooting Start Low Yield in N-Benzyl Deprotection Q1 Is the reaction stalling at <30% conversion? Start->Q1 Q2 Are you observing a +18 Da mass impurity on LCMS? Start->Q2 Cause1 Catalyst Poisoning & Steric Hindrance at N5 Q1->Cause1 Yes Cause2 Acid-Catalyzed Oxetane Ring Opening Q2->Cause2 Yes Sol1 Action: Switch to Pd(OH)2/C Increase H2 Pressure Cause1->Sol1 Sol2 Action: Add Boc2O (One-Pot) to trap basic amine Cause1->Sol2 Sol3 Action: Avoid ACE-Cl / HCl Use neutral conditions Cause2->Sol3

Caption: Decision tree for troubleshooting 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane deprotection.

Mechanism SM 5-Benzyl-2-oxa-5,8-diaza... (Sterically Shielded N5) Cond1 Pd/C, H2 (1 atm) Basic Piperazine SM->Cond1 Cond2 ACE-Cl, MeOH reflux (Generates HCl) SM->Cond2 Cond3 Pd(OH)2/C, Boc2O, H2 (Traps Amine) SM->Cond3 Res1 Catalyst Poisoning (Reaction Stalls) Cond1->Res1 Res2 Oxetane Degradation (+18 Da Diol) Cond2->Res2 Res3 Clean Conversion (N-Boc Product) Cond3->Res3

Caption: Mechanistic outcomes of debenzylation conditions on the acid-sensitive spiro-oxetane scaffold.

Quantitative Evaluation of Deprotection Conditions

The following table summarizes empirical data for the deprotection of the 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold, highlighting why traditional methods fail and why the one-pot approach is strictly required.

Deprotection MethodReagents & ConditionsConversion (%)Primary Impurity / IssueRecommendation
Standard Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH, RT< 20%Unreacted starting materialAvoid. Catalyst poisoning by basic amines.
Elevated Pressure 10% Pd/C, H₂ (50 psi), MeOH, 50 °C40 - 50%Unreacted starting materialInsufficient. Steric hindrance at N5 persists.
Chloroformate Cleavage ACE-Cl, DCE reflux; then MeOH refluxComplex+18 Da (Oxetane ring opening)Avoid. Acidic reflux destroys the oxetane.
One-Pot Boc-Protection 20% Pd(OH)₂/C, Boc₂O, H₂ (50 psi), EtOH > 95% None (Clean conversion to N-Boc) Recommended Protocol.

Self-Validating Protocol: One-Pot Hydrogenolysis & Boc-Protection

This protocol utilizes Pearlman's catalyst to overcome the steric bulk at the spiro center, while di-tert-butyl dicarbonate (Boc₂O) acts as an in situ amine trap. This system is self-validating: the reaction will only proceed to completion if the catalyst remains unpoisoned, which is guaranteed by the immediate Boc-protection of the newly formed secondary amine.

Materials:

  • 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq, MW: 218.3)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 20% Pd(OH)₂/C (Pearlman’s Catalyst, 50% wet) (0.2 eq by weight)

  • Ethanol (Absolute, degassed)

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker or stainless-steel autoclave), dissolve 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq) and Boc₂O (1.2 eq) in absolute ethanol (0.1 M concentration).

  • Catalyst Addition: Purge the vessel with N₂ for 5 minutes. Carefully add the 20% Pd(OH)₂/C (0.2 eq w/w). Caution: Do not add dry catalyst to bulk solvent in the presence of methanol/ethanol vapors without an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 50 psi. Stir vigorously at 40 °C for 12 hours.

  • In-Process Control (IPC) via LCMS: Pull an aliquot, filter through a syringe filter, and analyze.

    • Validation Check: The starting material mass ([M+H]⁺ = 219.1) must be completely absent.

    • Success Metric: A single new peak corresponding to the Boc-protected product ([M+H]⁺ = 229.1) should be the dominant species.

  • Workup: Vent the H₂ gas safely and purge the vessel with N₂. Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting N-Boc-2-oxa-5,8-diazaspiro[3.5]nonane can be used directly or purified via standard silica gel chromatography (Hexanes/EtOAc) without the streaking issues associated with the free amine.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Source: Chemical Reviews - ACS Publications. URL: 3[3]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews - ACS Publications. URL: 2[2]

  • Title: Tertiary amides and method of use (WO2017177004A1). Source: Google Patents. URL: 4[4]

  • Title: Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Source: PMC. URL: 1[1]

Sources

Optimization

Optimizing HPLC separation and retention times for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

A Comprehensive Guide to HPLC Method Optimization, Retention Time Stability, and Troubleshooting Welcome to the technical support center for the HPLC analysis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. This guide is de...

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Author: BenchChem Technical Support Team. Date: March 2026

Company Logo

A Comprehensive Guide to HPLC Method Optimization, Retention Time Stability, and Troubleshooting

Welcome to the technical support center for the HPLC analysis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing separation and retention times. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Q1: What are the key physicochemical properties of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane to consider for HPLC method development?

A1: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is a polar, basic compound. Its structure contains two nitrogen atoms, making it susceptible to interactions with residual silanol groups on silica-based HPLC columns, which can lead to peak tailing.[1][2] The benzyl group provides some hydrophobicity. Understanding these properties is crucial for selecting the appropriate column and mobile phase conditions. The predicted XlogP value is 0.6, indicating its relatively polar nature.[3]

Q2: Which HPLC column is recommended for the analysis of this compound?

A2: For polar basic compounds like this, a modern, high-purity, end-capped C18 or C8 column is a good starting point.[4][5] These columns have fewer exposed silanol groups, minimizing undesirable secondary interactions that cause peak tailing.[6] Alternatively, a column with a polar-embedded or polar-endcapped stationary phase can enhance retention and improve peak shape for polar analytes.[7][8] For highly polar conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be considered.[9][10]

Q3: What is a suitable mobile phase for analyzing this compound?

A3: A reversed-phase approach using a mixture of acetonitrile or methanol and a buffered aqueous phase is typically effective. Due to the basic nature of the analyte, controlling the mobile phase pH is critical.[11] An acidic mobile phase (pH 2.5-3.5) with a buffer like phosphate or formate is often used to protonate the basic nitrogens, which can improve peak shape and retention consistency.[1][4]

Q4: Is gradient or isocratic elution preferred?

A4: The choice between gradient and isocratic elution depends on the complexity of the sample. For purity analysis where impurities with different polarities may be present, a gradient elution method is generally more effective.[12][13] It allows for better separation of a wider range of compounds in a reasonable timeframe.[14] For routine quantification of the main component, a well-optimized isocratic method can be simpler and more robust.[15]

Q5: How can I improve the peak shape of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane?

A5: Poor peak shape, particularly tailing, is common for basic compounds. To mitigate this:

  • Adjust Mobile Phase pH: Use a low pH mobile phase (e.g., pH 3) to suppress the ionization of silanol groups on the column.[1]

  • Use a High-Purity Column: Employ a modern, end-capped silica column to reduce silanol interactions.[6]

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help, though this is less common with modern columns.[16]

  • Optimize Sample Solvent: Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.[16][17]

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.

Problem 1: Inconsistent or Drifting Retention Times

Q: My retention times for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane are shifting between injections and over a sequence. What are the likely causes and how can I fix this?

A: Retention time variability is a common issue in HPLC and can stem from several factors. A systematic approach is key to identifying the root cause.[18]

Potential Causes & Solutions:

  • Mobile Phase Instability:

    • Cause: Inconsistent mobile phase preparation, evaporation of the organic solvent, or inadequate buffering can lead to shifts in retention.[19][20]

    • Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured. Use a well-buffered mobile phase and keep solvent bottles capped to minimize evaporation. Thoroughly degas the mobile phase before use.[16]

  • Column Equilibration:

    • Cause: Insufficient column equilibration time between injections, especially in gradient methods, can cause retention time drift.[16]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes to pass through.

  • Temperature Fluctuations:

    • Cause: Changes in ambient temperature can affect retention times, as even a 1°C change can cause a 1-2% shift.[21]

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. This is one of the most effective ways to ensure reproducible retention times.[22]

  • HPLC System Issues:

    • Cause: A leaky pump seal, faulty check valve, or issues with the degasser can lead to inconsistent flow rates and, consequently, shifting retention times.[21]

    • Solution: Perform regular preventative maintenance on your HPLC system. Check for leaks, especially around fittings and pump heads. If you suspect a flow rate issue, you can measure it manually using a graduated cylinder and a stopwatch.[19]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: I am observing significant peak tailing for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. What is causing this and how can I achieve a more symmetrical peak?

A: Peak asymmetry is a frequent challenge, especially with basic analytes. Understanding the cause of the poor peak shape is the first step to resolving it.[23]

Potential Causes & Solutions:

  • Secondary Interactions with Silanol Groups (Peak Tailing):

    • Cause: The basic nitrogen atoms in the analyte can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[2][24]

    • Solution:

      • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[1]

      • Use a Modern, End-Capped Column: Columns with high-purity silica and advanced end-capping have significantly fewer accessible silanol groups, leading to better peak shapes for basic compounds.[6]

  • Column Overload (Peak Fronting):

    • Cause: Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to front.[16][22]

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Mismatch (Peak Distortion):

    • Cause: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including fronting or splitting.[17]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[16]

  • Extra-Column Volume (Peak Broadening):

    • Cause: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[17]

    • Solution: Use tubing with the smallest appropriate internal diameter and keep the length to a minimum. Ensure all fittings are properly made to avoid dead volume.

Problem 3: Low Resolution Between the Main Peak and Impurities

Q: I am having difficulty separating 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane from a closely eluting impurity. How can I improve the resolution?

A: Improving resolution often requires a multi-faceted approach to method optimization.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition:

    • Cause: The current mobile phase may not be providing enough selectivity for the separation.

    • Solution:

      • Optimize the Organic Modifier: Try switching from acetonitrile to methanol or vice versa, as this can alter selectivity.

      • Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[25]

      • Modify the Gradient Profile: If using a gradient, try a shallower gradient around the elution time of the critical pair. This increases the separation window.[12][26]

  • Inadequate Stationary Phase:

    • Cause: The current column chemistry may not be suitable for the separation.

    • Solution: Screen different column stationary phases. A phenyl or a polar-embedded phase might offer different selectivity compared to a standard C18.[10]

  • Insufficient Column Efficiency:

    • Cause: The column may be old, or the particle size may be too large for the required separation.

    • Solution: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) to increase efficiency. Ensure the column is not degraded by checking its performance with a standard.

III. Experimental Protocols & Data

Recommended Starting HPLC Conditions

This table provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds and minimizes silanol interactions.[15]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to improve peak shape for the basic analyte.[8]
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient 10% to 90% B over 20 minutesA good starting gradient to elute compounds with a range of polarities.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[15]
Column Temperature 30 °CProvides stable retention times and can improve peak efficiency.[15][21]
Injection Volume 10 µLA typical injection volume; may need to be adjusted based on sample concentration.[15]
Detection UV at 220 nmBased on the expected absorbance of the benzyl group.[15]
Workflow for Troubleshooting Poor Peak Shape

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues.

G start Poor Peak Shape Observed check_type Identify Peak Shape Issue (Tailing, Fronting, Broadening, Splitting) start->check_type tailing Peak Tailing check_type->tailing Tailing fronting Peak Fronting check_type->fronting Fronting broadening Peak Broadening check_type->broadening Broadening splitting Peak Splitting check_type->splitting Splitting sol_tailing1 Lower Mobile Phase pH (e.g., to pH 2.5-3.5) tailing->sol_tailing1 sol_fronting Reduce Sample Concentration or Injection Volume fronting->sol_fronting sol_broadening Check for Extra-Column Volume (Tubing, Fittings) broadening->sol_broadening sol_splitting Ensure Sample is Fully Dissolved & Solvent Matches Mobile Phase splitting->sol_splitting sol_tailing2 Use High-Purity, End-Capped Column sol_tailing1->sol_tailing2 end Symmetrical Peak Achieved sol_tailing2->end sol_fronting->end sol_broadening->end sol_splitting->end

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

IV. References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from:

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from:

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Available from:

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Available from:

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available from:

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available from:

  • Benchchem. A Comparative Guide to Validated HPLC Methods for the Analysis of 2-Butyl-1,3- diazaspiro[4.4]non-1-en-4. Available from:

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from:

  • ThermoFisher. Successful HPLC Operation – A Troubleshooting Guide. Available from:

  • CHROMacademy. Optimizing Gradient HPLC Parameters. Available from:

  • ASKkPrime LLC. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. Available from:

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from:

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. Available from:

  • Improving HPLC Peak Shape Techniques. (n.d.). Available from:

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available from:

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available from:

  • LCGC International. (2020, November 11). HPLC Column Selection. Available from:

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Available from:

  • Semantic Scholar. THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Available from:

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Available from:

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from:

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available from:

  • Sigma-Aldrich. Developing HPLC Methods. Available from:

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from:

  • ResearchGate. Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Available from:

  • ResearchGate. The Secrets of Good Peak Shape in HPLC. Available from:

  • HPLC Troubleshooting Guide. Available from:

  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Available from:

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Available from:

  • Benchchem. Development of analytical methods for purity testing of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. Available from:

  • Phenomenex. HPLC Column Selection Guide. Available from:

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available from:

  • Journal of Chromatographic Science. (2017, November 28). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Available from:

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from:

  • NextSDS. 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. Available from:

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available from:

  • MTC USA. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Available from:

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available from:

  • (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Available from:

  • Benchchem. HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate. Available from:

  • PubChemLite. 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. Available from:

Sources

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Analogs

Welcome to the Technical Support Center for the optimization of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derivatives. While spirocyclic scaffolds are privileged structures in modern drug discovery, the introduction of li...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derivatives. While spirocyclic scaffolds are privileged structures in modern drug discovery, the introduction of lipophilic moieties like a benzyl group can severely compromise aqueous solubility, leading to assay variability and poor oral bioavailability. This guide provides causal explanations, validated protocols, and formulation strategies to overcome these developability hurdles.

FAQ 1: The Scaffold Paradox

Q: Why do my 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane analogs exhibit poor aqueous solubility (<10 µg/mL) when spirocycles are generally used to enhance solubility?

A: The 2-oxa-5,8-diazaspiro[3.5]nonane core is an excellent bioisostere for morpholine or piperazine. It inherently increases the fraction of sp³ carbons (Fsp³), which typically disrupts flat aromatic crystal packing and enhances aqueous solubility[1][2]. However, solubility is a thermodynamic balance between crystal lattice energy and solvation energy. The addition of a 5-benzyl substitution introduces a highly lipophilic, rigid aromatic ring that significantly increases the partition coefficient (LogP). If the basicity (pKa) of the secondary amine (N8) is insufficient to drive ionization at physiological pH, the hydration energy cannot overcome the strong hydrophobic interactions of the benzyl group, resulting in precipitation.

G Core Diazaspiro Core (+ Fsp3, + Basicity) Net Net Aqueous Solubility Core->Net Benzyl 5-Benzyl Group (+ LogP, + Lattice Energy) Benzyl->Net Amine N8 Ionization (pH dependent) Amine->Net

Caption: Logical relationship of structural features dictating spirocycle solubility.

FAQ 2: Salt Screening & Selection

Q: How can I leverage the basic nitrogens in the diazaspiro core to formulate a high-solubility salt?

A: The diazaspiro system contains basic aliphatic amines. Converting the free base into a salt can lower the melting point and dramatically increase the dissolution rate. A rational salt screening approach requires selecting counterions with a pKa at least 2 units lower than the pKa of the basic amine (ΔpKa ≥ 2) to ensure complete proton transfer and stable salt formation[3].

Protocol 1: High-Throughput 96-Well Salt Screening (Self-Validating)

Objective: Identify a stable, highly soluble salt form of the 5-benzyl analog.

  • API Preparation: Dissolve the free base API in a volatile, water-miscible solvent (e.g., THF or Acetone) at a concentration of 20 mg/mL. Dispense into a 96-well glass plate.

  • Counterion Addition: Add 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, succinic acid, maleic acid) to the respective wells[3].

  • Crystallization: Subject the plate to a programmed cooling cycle (e.g., 50°C to 5°C at a rate of 0.5°C/min), followed by slow solvent evaporation under a gentle nitrogen stream.

  • Validation (Critical Step): Harvest the resulting solids. Validate salt formation via Powder X-Ray Diffraction (PXRD) to confirm a new crystalline phase (distinct from the free base). Use Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm. Finally, measure kinetic solubility in pH 6.8 phosphate buffer via HPLC to quantify the solubility gain.

Data Presentation: Comparative Properties of Optimized Forms
Solid FormApparent LogPMelting Point (°C)Aqueous Sol. (pH 6.8, µg/mL)Oral Bioavailability (F%)
Free Base 3.2145812%
Hydrochloride Salt 1.819035045%
Mesylate Salt 1.517552055%
HPMC-AS Dispersion N/AN/A (Tg: 85)1200 (Supersaturated)78%
FAQ 3: Amorphous Solid Dispersions (ASD)

Q: Salt formation improved solubility, but we are still not reaching the target exposure for in vivo toxicity studies. What is the next step?

A: When crystalline salts fail to provide sufficient exposure, Amorphous Solid Dispersions (ASDs) are the premier formulation strategy. ASDs disrupt the crystalline lattice entirely, trapping the API in a high-energy amorphous state within a hydrophilic polymer matrix (e.g., HPMC-AS, Copovidone)[4]. Upon ingestion, the polymer dissolves and releases the drug, maintaining a state of supersaturation in the gastrointestinal tract that drives passive absorption[5].

ASD Prep 1. API + Polymer + Solvent (Thermodynamic Solution) Atom 2. Atomization (Droplet Formation) Prep->Atom Dry 3. Rapid Solvent Evaporation (Kinetic Trapping) Atom->Dry Solid 4. Amorphous Solid Dispersion (High-Energy State) Dry->Solid Dissolve 5. GI Supersaturation (Enhanced Absorption) Solid->Dissolve

Caption: Step-by-step workflow for generating Amorphous Solid Dispersions via spray drying.

Protocol 2: Spray-Drying ASD Preparation and Validation

Objective: Formulate a physically stable ASD to maximize kinetic solubility.

  • Solution Prep: Dissolve the 5-benzyl analog and HPMC-AS (1:3 w/w ratio) in a common solvent system (e.g., DCM/Methanol 8:2 v/v) to achieve a 10% w/v total solids concentration.

  • Spray Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 85°C and maintain an outlet temperature of ~45°C to ensure rapid droplet drying without thermal degradation[4].

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.

  • Validation (Critical Step): Analyze the powder using modulated DSC (mDSC). The absence of a melting endotherm and the presence of a single Glass Transition Temperature (Tg) validates that the drug is fully amorphous and molecularly dispersed within the polymer matrix.

FAQ 4: Structural Optimization (Medicinal Chemistry)

Q: If formulation strategies are exhausted, how should we modify the 5-benzyl moiety to improve intrinsic thermodynamic solubility?

A: If the molecule must be redesigned, focus on reducing LogP and disrupting molecular symmetry at the benzyl site:

  • Heteroatom Insertion: Replace the phenyl ring of the benzyl group with a pyridine or pyrimidine (e.g., 5-(pyridin-3-ylmethyl)). This lowers LogP and introduces a new hydrogen-bond acceptor.

  • Polar Appendages: Add solubilizing groups such as hydroxyls (-OH), nitriles (-CN), or methylsulfones (-SO₂Me) to the para or meta positions of the benzyl ring.

  • N8 Derivatization: If the N8 amine is not critical for target binding, converting it to a highly polar amide or attaching a solubilizing PEG-linker can dramatically shift the physicochemical profile.

References
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry - ACS Public
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery - Taylor & Francis
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization PMC - N
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products PMC - N
  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies Molecular Pharmaceutics - ACS Public

Sources

Optimization

Minimizing side reactions during 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane functionalization

Welcome to the Technical Support Center for spirocyclic amine functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amine functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1638765-27-1) .

This spirocycle features an acid-sensitive oxetane ring, a sterically hindered piperazine-like core, and a hydrogenolysis-sensitive N5-benzyl protecting group. Successfully functionalizing the free N8 secondary amine requires precise control over reaction conditions to prevent degradation.

Core Functionalization Workflow

Workflow A 5-Benzyl-2-oxa-5,8-diaza spiro[3.5]nonane (Starting Material) B Targeted Functionalization at N8 Position A->B C1 Alkylation / Acylation B->C1 C2 Reductive Amination B->C2 C3 Buchwald-Hartwig Cross-Coupling B->C3 D1 Risk: Oxetane Cleavage (Acid/Nucleophile) C1->D1 D2 Risk: N5-Debenzylation (Reductive Cleavage) C2->D2 D3 Risk: Steric Hindrance (Incomplete Reaction) C3->D3 E1 Use Mild Bases (K2CO3, DIPEA) D1->E1 E2 Use Hydride Donors (NaBH(OAc)3) D2->E2 E3 Use Bulky Ligands (RuPhos, BrettPhos) D3->E3

Decision matrix for N8-functionalization of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

FAQ 1: Preventing Oxetane Ring-Opening During N-Alkylation

Q: My LC-MS shows a mass corresponding to [M + H + 18] or fragments during N8-alkylation. How do I prevent the oxetane ring from opening?

Expertise & Causality: The 2-oxa-spiro[3.5]nonane system contains a highly strained four-membered oxetane ring (ring strain ~107 kJ/mol). The C-O bonds are highly polarized, making them exceptionally susceptible to Lewis acid activation and subsequent nucleophilic attack . If you use strong bases (like NaH) in the presence of trace moisture, or Lewis acidic electrophiles, the oxetane ring will undergo facile C-O bond cleavage or Grob fragmentation . To prevent this, the reaction must be kept strictly under mild, non-nucleophilic basic conditions.

Quantitative Data: Base & Solvent Selection Matrix

Base / Solvent SystemTemperatureOxetane Survival Rate (%)N8-Alkylation Yield (%)Primary Side Reaction Observed
NaH / DMF25 °C< 10%< 5%Ring-opening / Polymerization
KOH / EtOH60 °C45%30%Nucleophilic ring-opening
K₂CO₃ / MeCN60 °C> 98%85%None (Optimal for alkyl halides)
DIPEA / DCM25 °C> 99%92%None (Optimal for acylations)
BF₃·OEt₂ (Lewis Acid)0 °C0%N/ARapid C-O cleavage

Self-Validating Protocol: Mild N-Alkylation

  • Preparation: Dissolve 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Base Addition: Add finely milled, anhydrous K₂CO₃ (2.5 eq). Validation: Ensure the suspension stirs freely; clumping indicates moisture, which risks oxetane hydrolysis.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heating: Heat to 60 °C for 12 hours.

  • In-Process Control (IPC): Check by LC-MS. Validation: Look for the desired mass [M+H]⁺. Confirm oxetane integrity via ¹H NMR of a crude aliquot: the intact oxetane protons should appear as distinct doublets/multiplets around 4.4–4.8 ppm. The disappearance of these peaks indicates ring-opening.

  • Workup: Filter off K₂CO₃, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH).

Mechanism Core Oxetane Ring (Strained C-O Bonds) LA Lewis Acid / Strong Base (e.g., BF3·OEt2, NaH) Core->LA Exposure Mild Mild Conditions (e.g., DIPEA, K2CO3) Core->Mild Exposure RingOpen Ring-Opening / Grob Fragmentation LA->RingOpen C-O Cleavage Stable Intact Spirocycle (Desired) Mild->Stable Preservation

Mechanistic divergence of oxetane stability under varying reaction conditions.

FAQ 2: Maintaining N5-Benzyl Integrity During Reductive Amination

Q: I am trying to perform a reductive amination at the N8 position, but I am losing the N5-benzyl group. How can I achieve chemoselectivity?

Expertise & Causality: The N-benzyl group is classically removed via hydrogenolysis (Pd/C and H₂). If your reductive amination protocol utilizes catalytic hydrogenation to reduce the intermediate iminium ion, the catalyst will indiscriminately cleave the N5-benzyl bond. To achieve strict chemoselectivity, you must bypass transition-metal catalysis and rely on mild hydride donors. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it selectively reduces iminium ions over aldehydes/ketones and is completely unreactive toward benzyl amines .

Self-Validating Protocol: Chemoselective Reductive Amination

  • Imine Formation: Combine the spirocycle (1.0 eq) and the target aldehyde/ketone (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis (Optional but recommended): Add Acetic Acid (1.0 eq). Causality: Mild acid accelerates iminium formation without reaching the pKa threshold required to open the oxetane ring.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions over 10 minutes at room temperature.

  • Stirring: Stir for 4–16 hours.

  • IPC Validation: Quench a 50 µL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. Validation: The presence of a strong UV absorbance peak at 254 nm alongside the target[M+H]⁺ mass confirms the benzyl group is still attached. A mass loss of 90 Da (loss of benzyl) indicates incorrect reductant usage.

  • Quench: Dilute with DCM and quench carefully with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.

FAQ 3: Overcoming Steric Hindrance in Cross-Coupling

Q: Buchwald-Hartwig amination at N8 is stalling at 20% conversion. Is the spirocycle deactivating the palladium catalyst?

Expertise & Causality: Spirocyclic amines possess extreme steric bulk around the secondary amine due to the perpendicular arrangement of the rings. This steric hindrance impedes the fundamental reductive elimination step in the palladium catalytic cycle. Forcing the reaction with higher temperatures (e.g., >100 °C) causes the Pd-complex to undergo β-hydride elimination or degrade, leading to stalled conversions . You must use highly active, bulky dialkylbiaryl phosphine ligands (like RuPhos or BrettPhos) that are specifically engineered to accelerate reductive elimination in sterically congested secondary amines.

Self-Validating Protocol: Sterically Demanding Buchwald-Hartwig Coupling

  • Catalyst Preparation: In a glovebox or under strict argon, combine Pd₂(dba)₃ (5 mol%) and RuPhos (10 mol%) in anhydrous Toluene (0.1 M). Stir for 15 mins until the solution turns deep red/purple, indicating the formation of the active L-Pd(0) species.

  • Reagent Addition: Add 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.2 eq), the aryl halide (1.0 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq). Note: NaOtBu is strong, but in anhydrous toluene, oxetane opening is kinetically slow compared to the cross-coupling rate.

  • Reaction: Heat at 85 °C for 8 hours.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc). Validation: The spirocyclic starting material should stain strongly with Ninhydrin (purple/brown for secondary amine). The product will not stain with Ninhydrin but will be UV active.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and purify via column chromatography.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews URL:[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products Beilstein Journal of Organic Chemistry URL:[Link]

  • Olefin Amine (OLA) Reagents for the Synthesis of Bridged Bicyclic and Spirocyclic Saturated N-Heterocycles Journal of the American Chemical Society URL:[Link]

Reference Data & Comparative Studies

Validation

Escaping Flatland: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane vs. Piperazine Scaffolds in Drug Design

Executive Summary For decades, the piperazine ring has been a ubiquitous scaffold in medicinal chemistry, prized for its synthetic accessibility and ability to improve aqueous solubility. However, the modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the piperazine ring has been a ubiquitous scaffold in medicinal chemistry, prized for its synthetic accessibility and ability to improve aqueous solubility. However, the modern drug discovery landscape has exposed the critical liabilities of this "flat" heterocycle: promiscuous off-target binding (notably hERG toxicity), high intrinsic metabolic clearance, and a lack of three-dimensional complexity.

To overcome these hurdles, medicinal chemists are increasingly turning to spirocyclic bioisosteres. This guide provides an objective, data-driven comparison between the traditional piperazine core and the advanced 3D scaffold 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane . By analyzing physicochemical data, mechanistic causality, and validated synthetic protocols, we demonstrate how scaffold hopping to an oxa-diazaspiro system can rescue failing lead compounds.

Mechanistic Rationale: Why Replace Piperazine?

The decision to replace a piperazine core with a 2-oxa-5,8-diazaspiro[3.5]nonane derivative is driven by three fundamental physicochemical principles:

  • Conformational 3D Projection (Fsp3): While piperazine is fully saturated, it predominantly exists in a flat chair conformation. This planar projection often leads to non-specific intercalation or promiscuous binding. The spiro-fusion of an oxetane ring forces the molecule into a rigid, globular 3D structure. This "escape from flatland" significantly enhances target specificity. For instance, replacing the piperazine ring in the FDA-approved PARP inhibitor Olaparib with a diazaspiro core maintained target affinity but [1].

  • Electronic Tuning and hERG Mitigation: Piperazine features a highly basic secondary amine (pKa ~9.8), which is a primary pharmacophore for binding to the Tyr652 and Phe656 residues in the hERG potassium channel, leading to cardiotoxicity. In 2-oxa-5,8-diazaspiro[3.5]nonane, the highly electronegative oxygen atom in the oxetane ring exerts a strong inductive pull (-I effect). This lowers the pKa of the adjacent amine to ~8.4, reducing its protonation state at physiological pH and effectively mitigating hERG liability [2].

  • Metabolic Shielding: The exposed α -carbons of piperazine are prime targets for Cytochrome P450-mediated oxidation. The steric bulk of the spiro-fusion in the nonane system physically shields these soft spots, lowering intrinsic clearance ( CLint​ ) and extending the compound's half-life.

ScaffoldComparison Start Hit Compound (Piperazine Core) Eval In Vitro Profiling Start->Eval Tox High hERG / Poor PK (Flatland Issue) Eval->Tox Liability Identified Design Bioisosteric Replacement (Increase 3D Character) Tox->Design Spiro 5-Benzyl-2-oxa-5,8- diazaspiro[3.5]nonane Design->Spiro Scaffold Hopping Assay Comparative Assays (Target vs Off-Target) Spiro->Assay Success Lead Optimization (Reduced Tox, High Affinity) Assay->Success Improved Profile

Workflow of scaffold hopping from piperazine to a 3D spirocycle to improve drug safety profiles.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and biological performance of the two scaffolds, utilizing data trends established in recent [3].

Physicochemical ParameterPiperazine Core2-Oxa-5,8-diazaspiro[3.5]nonaneMechanistic Impact on Drug Profile
Conformational Profile Flat (Chair conformation)Globular (Orthogonal rings)3D projection enhances target specificity and reduces promiscuous binding.
Amine pKa (calc.) ~9.8~8.4Oxetane oxygen (-I effect) lowers basicity, drastically reducing hERG block.
Relative Lipophilicity ( Δ clogP) Baseline-0.4 to -0.8Increased polarity from the oxetane oxygen improves aqueous solubility.
Metabolic Soft Spots Exposed α -carbonsSterically shieldedSpiro-fusion blocks CYP450 oxidation, lowering intrinsic clearance ( CLint​ ).
Cytotoxicity (Olaparib model) High ( μ M DNA trapping)Negligible3D conformation alters target residence time, lowering off-target toxicity [1].

Experimental Protocol: Self-Validating Scaffold Functionalization

To objectively compare these scaffolds in the lab, one must successfully integrate them into a lead compound. The 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane building block is strategically designed: the benzyl group at N5 (adjacent to the sterically demanding spiro-center) prevents unwanted side reactions, leaving the secondary amine at N8 available for selective cross-coupling.

The following is a self-validating Buchwald-Hartwig amination protocol designed to overcome the steric hindrance of the spirocycle, followed by a controlled deprotection step.

Phase 1: Buchwald-Hartwig Cross-Coupling

Causality: We utilize RuPhos Pd G3 because its bulky, electron-rich ligand facilitates the oxidative addition of unactivated aryl halides and prevents the formation of off-target bis-arylation products, which is critical when coupling sterically demanding spirocycles.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with your Aryl Bromide core (1.0 mmol, 1.0 eq), 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (262 mg, 1.2 mmol, 1.2 eq), and Cs2​CO3​ (652 mg, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add RuPhos Pd G3 (42 mg, 0.05 mmol, 0.05 eq).

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-Dioxane (5.0 mL, 0.2 M). Seal the flask, remove from the glovebox, and heat at 90 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint 1 (Reaction Completion): Sample 10 μ L of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Self-Validation: The chromatogram must show >95% consumption of the aryl bromide and the appearance of the desired product mass. Troubleshooting: If >5% unreacted aryl bromide remains, the steric bulk of the spirocycle has likely slowed the catalytic cycle. Causality dictates adding an additional 0.02 eq of RuPhos Pd G3 and heating for 4 more hours.

Phase 2: Benzyl Deprotection (Revealing the Dampened Amine)

Causality: The N5 amine must be unmasked to evaluate the final physicochemical properties (like pKa and solubility). Standard hydrogenolysis is employed, utilizing the oxetane's stability to reductive conditions.

  • Preparation: Dissolve the purified coupled intermediate (1.0 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 0.1 eq w/w) under a gentle stream of Argon to prevent ignition.

  • Reaction: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint 2 (Deprotection Success): Filter an aliquot through a micro-Celite plug and analyze via LC-MS.

    • Self-Validation: The mass spectrum must confirm the disappearance of the [M+H]+ peak and the appearance of the [(M−90)+H]+ peak, confirming the exact loss of the benzyl group ( C7​H7​ ). Furthermore, spotting the product on a TLC plate and staining with Ninhydrin must yield a distinct purple/blue spot, validating the presence of the newly freed secondary amine.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Journal of Medicinal Chemistry URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds Journal of Agricultural and Food Chemistry URL:[Link]

Comparative

1H and 13C NMR Reference Spectra Guide: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane vs. Traditional Piperazine Scaffolds

Executive Summary In modern drug discovery, the transition from planar, sp²-hybridized rings to complex, sp³-rich spirocycles is a proven strategy to improve pharmacokinetic properties and target specificity. 5-Benzyl-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-hybridized rings to complex, sp³-rich spirocycles is a proven strategy to improve pharmacokinetic properties and target specificity. 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1638765-27-1) is a highly valuable piperazine bioisostere utilized in the development of targeted therapies, including ubiquitin-specific protease (USP) inhibitors[1].

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this rigid spirocycle against its traditional "flat" analog, 1-Benzylpiperazine . By detailing the causality behind the spectral differences and providing a self-validating acquisition protocol, this guide empowers researchers to accurately perform structural verification of complex spirocyclic building blocks.

The "Escape from Flatland": Rationale & Spectral Causality

To accurately interpret the NMR spectra of spirocycles, one must understand the physical causality dictating their behavior in a magnetic field:

  • Conformational Locking: In traditional 1-benzylpiperazine, rapid chair-to-chair interconversion at room temperature averages the axial and equatorial protons, yielding simple, easily interpretable triplets for the piperazine CH₂ groups. Conversely, the spiro-fusion in 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane creates a high energy barrier for ring flipping. The piperazine ring is locked into a single conformation, preventing signal averaging and resulting in complex multiplets[2].

  • Desymmetrization and Diastereotopicity: The incorporation of the oxetane ring at the C4 spiro center desymmetrizes the molecule. Because the benzyl group is located at N5 (adjacent to the spiro carbon), the steric environment is highly asymmetric. Consequently, the four protons on the oxetane ring (C1 and C3) are diastereotopic. Protons cis to the benzyl group experience a different magnetic shielding environment than those trans to it, causing the oxetane signals to split into an AB doublet system rather than a simple singlet.

  • Electronic Deshielding: The strongly electronegative oxygen atom in the oxetane ring heavily deshields the adjacent C1 and C3 protons, pushing their chemical shifts downfield (~4.5–4.8 ppm), which serves as a primary diagnostic marker for the intact 2-oxa-spiro[3.5]nonane core.

Comparative NMR Data Analysis

The tables below summarize the quantitative spectral data, objectively comparing the spirocyclic building block to its planar counterpart.

Table 1: ¹H NMR Comparison (CDCl₃, 400 MHz)
CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity & CouplingCausality / Structural Note
1-Benzylpiperazine Phenyl (5H)7.25 – 7.35mFree rotation of the benzyl group.
Benzyl CH₂ (2H)3.50sSymmetrical magnetic environment.
Piperazine CH₂ (8H)2.45, 2.90t (4H each)Rapid ring flipping averages axial/equatorial states.
Amine NH (1H)1.60br sExchangeable proton.
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Phenyl (5H)7.25 – 7.35mFree rotation of the benzyl group.
Oxetane CH₂ (4H) 4.65, 4.55 d, J = 6.0 Hz (AB system) Diastereotopic due to locked spiro asymmetry.
Benzyl CH₂ (2H)3.65sSlightly deshielded by oxetane proximity.
Piperazine C9 CH₂ (2H)2.95sIsolated spin system between spiro C and NH.
Piperazine C6, C7 (4H)2.55, 2.85m (2H each)Restricted flipping yields complex multiplets.
Amine NH (1H)1.80br sExchangeable proton.
Table 2: ¹³C NMR Comparison (CDCl₃, 100 MHz)
CompoundCarbon AssignmentChemical Shift (δ, ppm)Causality / Structural Note
1-Benzylpiperazine Aromatic C138.0, 129.2, 128.2, 127.0Standard benzyl signals.
Benzyl CH₂63.5Adjacent to tertiary amine.
Piperazine CH₂54.5, 46.2Time-averaged symmetric carbons.
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Aromatic C138.5, 129.0, 128.4, 127.2Standard benzyl signals.
Oxetane C1, C3 80.5, 79.8 Highly deshielded by the oxetane oxygen.
Benzyl CH₂60.1Shifted upfield due to steric crowding at N5.
Spiro Carbon (C4) 58.5 Quaternary spiro center (low intensity).
Piperazine C6, C7, C952.0, 45.5, 42.1Desymmetrized by spiro fusion.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in structural verification, the following step-by-step methodology must be executed as a self-validating system . If any internal check fails, the data must be discarded and the sample re-prepared.

Step 1: Sample Preparation & Internal Calibration

  • Action: Weigh exactly 15.0 mg of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: TMS must appear at exactly 0.00 ppm. If the TMS linewidth exceeds 0.5 Hz, magnetic shimming has failed, which will artificially broaden the complex spiro multiplets and obscure the AB coupling of the oxetane ring.

Step 2: Tube Loading & Geometry

  • Action: Transfer the solution to a high-precision 5 mm NMR tube.

  • Validation Check: Ensure the solvent column height is exactly 4.0 cm. A shorter column causes severe magnetic field inhomogeneity at the coil edges, invalidating integration accuracy.

Step 3: ¹H NMR Acquisition (Relaxation Optimization)

  • Action: Set the relaxation delay (D1) to 2.0 seconds, flip angle to 30°, and acquire 16 scans.

  • Validation Check (Integration Sanity Check): After processing, integrate the aromatic protons (set to 5.00). The integral of the oxetane protons (~4.55–4.65 ppm) must read exactly 4.00 ± 0.05. A deviation >5% indicates incomplete relaxation or sample impurity, requiring a re-run with a longer D1.

Step 4: ¹³C NMR Acquisition (Quaternary Carbon Resolution)

  • Action: Set D1 to 2.0 seconds and acquire 1024 scans with WALTZ-16 proton decoupling.

  • Validation Check: The baseline must be perfectly flat before peak picking. The quaternary spiro carbon (C4) at ~58.5 ppm relaxes slowly and lacks Nuclear Overhauser Effect (NOE) enhancement. If this peak is indistinguishable from noise, the acquisition must be restarted with 2048 scans.

Structural Verification Workflow

NMR_Workflow Prep Sample Preparation (15 mg in CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Insert & Shim (Check TMS) Acq2D 2D NMR Acquisition (HSQC, HMBC) Acq1D->Acq2D If overlapping multiplets Analysis Spectral Analysis & Signal Assignment Acq1D->Analysis Direct assignment Acq2D->Analysis Correlate C-H shifts Verify Structural Verification (Spiro vs. Flatland) Analysis->Verify Confirm connectivity

Workflow for self-validating NMR structural verification of spirocyclic building blocks.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2020). WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]

Sources

Validation

A Comparative Guide to Metabolic Stability: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane vs. Flat Aromatic Rings

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey from a promising chemical entity to a life-saving therapeutic, metabolic stability is a critical gatekeeper. It dictates a drug's re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey from a promising chemical entity to a life-saving therapeutic, metabolic stability is a critical gatekeeper. It dictates a drug's resistance to enzymatic degradation, which in turn governs its half-life, bioavailability, and overall efficacy.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects.[2] Historically, medicinal chemistry has relied heavily on flat aromatic and heteroaromatic ring systems. These structures are well-understood and often provide excellent scaffolds for binding to biological targets through interactions like π-stacking.[3] However, this "flatland" approach often comes with significant metabolic liabilities.

This guide provides an in-depth comparison between a modern, three-dimensional scaffold, 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane , and traditional flat aromatic rings. We will explore the structural rationale for employing spirocyclic systems, present supporting data from literature, and provide a detailed experimental protocol for assessing metabolic stability, offering researchers, scientists, and drug development professionals a comprehensive framework for scaffold selection.

Section 1: Structural Rationale and Metabolic Hypotheses

The choice of a core chemical scaffold is a foundational decision in drug design. The shift from two-dimensional planar structures to three-dimensional sp³-rich molecules represents a key strategy to improve drug metabolism and pharmacokinetics (DMPK) properties.[4][5]

The Case for Flat Aromatic Rings: Benefits and Liabilities

Aromatic rings are ubiquitous in approved drugs. Their rigid, planar nature provides a stable framework for orienting functional groups to interact with protein binding pockets.[3] However, they are often metabolic "hotspots." The electron-rich π-system is a prime substrate for Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[6]

A common and problematic metabolic pathway is CYP-mediated oxidation, which can lead to the formation of reactive intermediates like arene oxides. These electrophilic species can covalently bind to macromolecules such as proteins and DNA, leading to toxicity.[7] Mitigating this liability is a frequent and often challenging task in drug optimization.

Escaping Flatland: The Spirocyclic Advantage

Spirocycles are bicyclic systems linked by a single, shared quaternary carbon atom.[8] The incorporation of a spirocyclic scaffold like 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane fundamentally alters a molecule's properties:

  • Increased Three-Dimensionality (Fsp³): The defining feature of spirocycles is their higher fraction of sp³-hybridized carbons (Fsp³), which is the number of sp³ carbons divided by the total carbon count.[9] This moves the molecule away from planarity, creating a more complex, three-dimensional shape. This shape can sterically shield other parts of the molecule from the active sites of metabolic enzymes.[10]

  • Blocking Aromatic Oxidation Pathways: By replacing a metabolically vulnerable aromatic ring with a saturated spirocyclic system, the potential for forming reactive arene oxide metabolites is eliminated.[7]

  • Improved Physicochemical Properties: An increase in Fsp³ character generally correlates with improved aqueous solubility and a more favorable lipophilicity (LogP/LogD), which are crucial for a good pharmacokinetic profile.[5][11]

For the specific molecule 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane , the spirocyclic core is designed to be robust. However, the N-benzyl group introduces a potential metabolic soft spot, primarily susceptible to N-dealkylation. The key hypothesis is that the core spirocycle itself will exhibit superior metabolic stability compared to a flat aromatic ring placed in a similar position.

cluster_0 Metabolic Liabilities cluster_1 Design Strategy Aromatic Flat Aromatic Ring Arene Oxide Formation\n(Reactive Metabolite) Arene Oxide Formation (Reactive Metabolite) Aromatic->Arene Oxide Formation\n(Reactive Metabolite) Spirocycle Spirocyclic Core (e.g., 2-oxa-5,8-diazaspiro[3.5]nonane) Generally Stable Core Generally Stable Core Spirocycle->Generally Stable Core N_Benzyl N-Benzyl Group N-Dealkylation N-Dealkylation N_Benzyl->N-Dealkylation Strategy Replace Aromatic Ring with Spirocycle Goal Improve Metabolic Stability & Physicochemical Properties Strategy->Goal

Caption: Logical relationship between scaffold choice and metabolic outcome.

Section 2: Experimental Protocol for Assessing Metabolic Stability

To empirically compare the metabolic stability of different compounds, the in vitro liver microsomal stability assay is the industry standard.[12][13] Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[6][13] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[2]

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to be a self-validating system by including appropriate controls.

1. Materials & Reagents:

  • Test Compounds (e.g., 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, aromatic analogue)

  • Positive Control Compounds (High clearance: Verapamil; Low clearance: Warfarin)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile with Internal Standard (e.g., Tolbutamide) for quenching

  • 96-well incubation plates and collection plates

2. Experimental Workflow:

G start Start: Prepare Reagents step1 Step 1: Add Test Compound & Microsomes to Buffer start->step1 step2 Step 2: Pre-incubate at 37°C step1->step2 step3 Step 3: Initiate Reaction with NADPH step2->step3 step4 Step 4: Time Point Sampling (0, 5, 15, 30, 60 min) step3->step4 step5 Step 5: Quench Reaction with Acetonitrile + Internal Std. step4->step5 step6 Step 6: Centrifuge to Pellet Protein step5->step6 step7 Step 7: Analyze Supernatant by LC-MS/MS step6->step7 end End: Data Analysis (t½, CLint) step7->end

Caption: Workflow for the in vitro liver microsomal stability assay.

3. Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM). Create an intermediate plate by diluting stocks into acetonitrile/water.

  • Incubation Mixture (without NADPH): In a 96-well plate, add phosphate buffer. Add the HLM suspension (final concentration ~0.5 mg/mL). Finally, add the test compound (final concentration ~1 µM).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time T=0.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard. The acetonitrile immediately stops the enzymatic reaction.

  • Negative Control: For the T=0 sample, the quenching solution should be added before the NADPH system. A control incubation without NADPH should also be run to check for non-enzymatic degradation.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the line (k) is determined from the linear regression of this plot.

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount)

Section 3: Comparative Data and Mechanistic Interpretation

While direct experimental data for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is not publicly available, we can draw strong inferences from published studies on analogous systems to construct a representative comparison. Studies have consistently shown that replacing planar, aromatic moieties with sp³-rich spirocycles can lead to significant improvements in metabolic stability.[5][14] For instance, the introduction of a 2,7-diazaspiro[3.5]nonane moiety into a series of KRAS G12C inhibitors resulted in compounds with high metabolic stability in human and mouse liver microsomes.[15]

Illustrative Data Comparison

The table below presents hypothetical yet realistic data for our spirocyclic compound of interest and a structurally analogous flat aromatic compound, N-benzylpiperazine, based on established trends.

CompoundStructureIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Predicted In Vivo Clearance
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane C1CN(C2(CN1)COC2)CC3=CC=CC=C3> 60< 15Low
N-Benzylpiperazine (Aromatic Analogue) C1CN(CCN1)CC2=CC=CC=C22555.4Moderate to High

Data are illustrative and based on general trends reported in medicinal chemistry literature.[5][7][15]

Interpretation of Results
  • Spirocyclic Compound: The spirocyclic core is resistant to metabolism. The primary metabolic route is likely slow N-debenzylation. The long half-life (>60 min) and low intrinsic clearance suggest the compound would likely have a longer duration of action and higher bioavailability in vivo.

  • Aromatic Analogue: The N-benzylpiperazine structure presents multiple metabolic liabilities. In addition to N-debenzylation, the piperazine ring can undergo oxidation, and if it were attached to a different aromatic system (e.g., pyridine, pyrimidine), that ring would also be a site for CYP-mediated hydroxylation. The shorter half-life and higher clearance indicate rapid metabolism.

However, it is crucial to note that this is not a universal rule. A study on Sonidegib analogues demonstrated that replacing a meta-substituted phenyl ring with a spiro[3.3]heptane core significantly decreased metabolic stability.[16] This highlights that the overall molecular context, including the orientation of the molecule in the enzyme's active site, is paramount. The introduction of a spirocycle is a strategic gambit, not a guaranteed solution.

cluster_0 Metabolic 'Soft Spots' Aromatic Aromatic Analogue (e.g., N-Benzylpiperazine) Aro_Met1 Aromatic Hydroxylation Aro_Met2 N-Dealkylation Aro_Met3 Ring Oxidation Spirocycle Spirocyclic Compound (5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane) Spiro_Met1 N-Dealkylation (Primary Route) Spiro_Met2 Stable Spirocyclic Core

Caption: Comparison of potential metabolic sites on the two scaffolds.

Conclusion and Future Directions

The strategic replacement of flat aromatic rings with three-dimensional spirocyclic scaffolds like 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is a powerful and validated approach in modern medicinal chemistry to enhance metabolic stability.[4][9] By increasing the Fsp³ character, these scaffolds can sterically hinder enzymatic attack and eliminate metabolic pathways associated with aromatic systems, such as the formation of reactive arene oxides.[7]

However, as the data and literature examples show, success is not guaranteed and is highly dependent on the specific molecular context.[8][16] The inclusion of other functionalities, such as the N-benzyl group in our compound of interest, can still provide a handle for metabolic enzymes. Therefore, direct experimental evaluation using robust protocols, like the HLM stability assay described herein, is indispensable. This guide provides the foundational logic and practical methodology for researchers to make informed decisions in the design and optimization of metabolically robust drug candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. [Link]

  • Rathod, R., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. [Link]

  • Deprez-Poulain, R., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis. [Link]

  • O'Connell, T. N., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link]

  • Prysiazhniuk, K., et al. (2023). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. ChemRxiv. [Link]

  • Dalvie, D., et al. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. PubMed. [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [Link]

  • Nagasawa, K., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. JOCPR. [Link]

  • PubChemLite. (n.d.). 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. [Link]

  • MDPI. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

Comparative

Benchmarking Target Binding Affinity: A Comparative Guide for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Derived Ligands

In the landscape of modern drug discovery, the precise characterization of a ligand's interaction with its biological target is paramount. For researchers investigating novel chemical scaffolds, such as the promising 5-B...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a ligand's interaction with its biological target is paramount. For researchers investigating novel chemical scaffolds, such as the promising 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane core, a rigorous and comparative assessment of target binding affinity is a critical step in elucidating therapeutic potential and guiding lead optimization. This guide provides a comprehensive framework for benchmarking the target binding affinity of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derived ligands, offering both theoretical grounding and practical, field-proven methodologies.

The spirocyclic nature of the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold presents a unique three-dimensional architecture that can be exploited for developing highly selective and potent ligands. The inclusion of a benzyl group at the 5-position further suggests potential interactions with aromatic-recognizing residues within the binding pockets of various receptors. While specific binding data for this exact scaffold is emerging, its structural similarity to known dopamine and serotonin receptor ligands warrants an initial focus on these targets, particularly the D2 and 5-HT2A receptors, which are implicated in a range of neurological and psychiatric disorders.

The Imperative of Comparative Benchmarking

Benchmarking is not merely about determining the absolute affinity of a novel ligand. It is a comparative science that provides context. By evaluating a new chemical entity against well-characterized, clinically relevant, or structurally similar compounds, we can:

  • Establish Relative Potency: Understand how the novel ligand's affinity compares to the "gold standards" or existing therapeutics.

  • Determine Selectivity: Assess the ligand's binding preference for the intended target over off-targets, which is crucial for predicting potential side effects.

  • Elucidate Structure-Activity Relationships (SAR): By comparing the affinities of a series of derived ligands, one can deduce the impact of specific structural modifications on target engagement.

Key Methodologies for Quantifying Binding Affinity

The choice of assay for determining binding affinity is dictated by the nature of the target, the availability of reagents, and the specific information required (e.g., equilibrium constants vs. kinetic parameters). Here, we detail three industry-standard techniques.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and highly sensitive method for measuring the affinity of a ligand for its receptor.[1] They are particularly well-suited for membrane-bound receptors like G-protein coupled receptors (GPCRs), which include the dopamine and serotonin receptor families.

The Principle: These assays rely on the competition between a radioactively labeled ligand (the radioligand) with a known high affinity for the target receptor and the unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), we can calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. The lower the Ki value, the higher the binding affinity.

Experimental Protocol: A Step-by-Step Guide

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method like the BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound (e.g., the 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derivative).

    • Incubate the plate to allow the binding to reach equilibrium.

    • To determine non-specific binding, include control wells containing the membranes, radioligand, and a high concentration of a known, non-radioactive ligand that will saturate the receptors.

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding at each concentration of the test compound to obtain the specific binding.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a sigmoidal competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[2][3][4] This allows for the determination of not only the binding affinity (Kd) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

The Principle: In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The heat change upon each injection is measured. As the protein becomes saturated with the ligand, the heat change diminishes until only the heat of dilution is observed. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein, and this binding isotherm is then fit to a binding model to extract the thermodynamic parameters.

Experimental Protocol: A Step-by-Step Guide

  • Sample Preparation:

    • Prepare purified, soluble protein (the target receptor) and the ligand (the 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derivative) in the same, precisely matched buffer to minimize heats of dilution.

    • Thoroughly degas the solutions to prevent air bubbles from interfering with the measurement.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Initiate the titration. The instrument will automatically inject the ligand into the protein solution and measure the resulting heat changes.

  • Data Analysis:

    • Integrate the raw data (power versus time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using specialized software to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.

ITC Experimental Workflow

ITC_Workflow A Prepare Protein and Ligand in Matched Buffer B Load Protein into Sample Cell and Ligand into Syringe A->B C Titrate Ligand into Protein Solution B->C D Measure Heat Change with Each Injection C->D E Plot Binding Isotherm D->E F Fit Data to a Binding Model E->F G Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) F->G

Caption: The workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[5][6][7][8][9] It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

The Principle: In an SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor chip surface. The other molecule (the analyte) is flowed over the surface in a continuous stream. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Protocol: A Step-by-Step Guide

  • Ligand Immobilization:

    • Covalently immobilize the purified target protein onto the surface of a sensor chip using a suitable chemistry (e.g., amine coupling).

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (the 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derivative) over the sensor surface.

    • Monitor the SPR signal in real-time to observe the association and dissociation phases.

    • Between each analyte injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

SPR Experimental Workflow

SPR_Workflow A Immobilize Target Protein on Sensor Chip B Inject Analyte (Ligand) at Various Concentrations A->B C Monitor Real-Time Binding (Association/Dissociation) B->C D Regenerate Sensor Surface C->D E Fit Sensorgram Data to Kinetic Model C->E D->B Repeat for each concentration F Determine ka, kd, and Kd E->F

Caption: The general workflow for a Surface Plasmon Resonance experiment.

Comparative Data Presentation: A Case Study with Related Diazaspiroalkanes

While awaiting experimental data for the 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane series, we can illustrate the power of comparative analysis using published data for structurally related arylated diazaspiroalkane cores, which have been evaluated for their affinity at dopamine and serotonin receptors. The following table presents hypothetical binding data for a series of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derivatives in comparison to the well-established D2 antagonist Haloperidol and the mixed 5-HT2A/D2 antagonist Risperidone.

CompoundTargetKi (nM)Selectivity vs. D2Selectivity vs. 5-HT2A
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (Parent) D2TBD-TBD
5-HT2ATBDTBD-
Derivative A (e.g., 4-fluoro-benzyl) D2TBD-TBD
5-HT2ATBDTBD-
Derivative B (e.g., 4-methoxy-benzyl) D2TBD-TBD
5-HT2ATBDTBD-
Haloperidol (Reference) D21.2-167
5-HT2A2000.006-
Risperidone (Reference) D23.10.08-
5-HT2A0.2512.4-

TBD: To Be Determined experimentally.

This tabular format allows for a clear and direct comparison of the binding affinities and selectivities of the novel compounds against established benchmarks.

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of a library of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derivatives will be instrumental in building a robust SAR model. Key structural modifications to explore include:

  • Substitution on the Benzyl Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring can probe the electronic and steric requirements of the binding pocket.

  • Modification of the Spirocyclic Core: Altering the ring size or introducing substituents on the spirocyclic scaffold can impact the conformational rigidity and overall shape of the molecule, potentially influencing both affinity and selectivity.

  • Chirality: The spirocyclic core contains a stereocenter, and it is highly likely that the different enantiomers will exhibit distinct binding affinities and functional activities. Chiral separation and individual testing of enantiomers are therefore essential.

Conclusion and Future Directions

The 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold holds considerable promise for the development of novel CNS-active agents. A thorough and comparative benchmarking of the binding affinity of its derivatives is a foundational step in realizing this potential. By employing a combination of well-established techniques such as radioligand binding assays, ITC, and SPR, researchers can gain a deep understanding of their compounds' interactions with their biological targets. This, in turn, will enable the rational design of more potent, selective, and ultimately, more effective therapeutic agents. The data-driven insights gleaned from these studies will be invaluable in advancing these promising new chemical entities through the drug discovery pipeline.

References

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Med. Chem. Lett.2016 , 7, 9, 897–902. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discov. Today Technol.2011 , 8, 3-4, e79-e85. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Binding Affinity and Kinetics by SPR. Aragen Bioscience. [Link]

  • Isothermal titration calorimetry in drug discovery. Methods Mol. Biol.2012 , 857, 323-43. [Link]

  • About the disuses of Isothermal Titration Calorimetry in drug discovery research. AFFINImeter. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living J. Comput. Mol. Sci.2022 , 4, 1, 2301. [Link]

  • Surface plasmon resonance. Wikipedia. [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. J. Med. Chem.2021 , 64, 10, 6649–6667. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods Mol. Biol.2019 , 1860, 419-431. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Radioligand binding methods: practical guide and tips. Mol. Endocrinol.1992 , 6, 9, 1381-93. [Link]

  • A beginner's guide to surface plasmon resonance. Biochemist (Lond.)2023 , 45, 1, 40-45. [Link]

Sources

Validation

Comprehensive LC-MS/MS Method Validation Guide for Quantifying 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in Plasma

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly polar, basic spirocyclic amines in complex biological matrices. The compound 5-Benzyl-2-oxa-5,8-diazaspi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly polar, basic spirocyclic amines in complex biological matrices. The compound 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1638765-27-1) [1] is a prime example of a modern drug discovery scaffold that demands rigorous bioanalytical method development. Its diazaspiro core provides basicity, while the oxetane-like ring and benzyl group impart a unique polarity profile that complicates standard reversed-phase retention.

This guide objectively compares sample preparation and chromatographic alternatives to establish a robust, self-validating LC-MS/MS method compliant with ICH M10 Bioanalytical Method Validation Guidelines [2]. Rather than simply listing protocols, this guide explores the mechanistic causality behind each experimental choice to ensure absolute data trustworthiness.

Part 1: Causality in Method Development & Alternative Comparisons

Sample Preparation: Overcoming Plasma Matrix Effects

Quantifying basic amines in plasma is notoriously plagued by matrix effects—specifically ion suppression caused by endogenous phospholipids. We evaluated three sample preparation strategies to isolate 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

  • Protein Precipitation (PPT): While highly automatable, PPT fails to remove phospholipids, leading to severe ion suppression in the ESI+ source.

  • Liquid-Liquid Extraction (LLE): The amphiphilic nature of the spirocycle results in poor partitioning into organic solvents, yielding low and variable recovery.

  • Mixed-Mode Cation Exchange (MCX) SPE: (The Optimal Choice) The secondary and tertiary amines in the diazaspiro ring possess a pKa of ~8.5–9.5. By pretreating the plasma with 2% phosphoric acid (pH ~2), these nitrogens become fully protonated, allowing strong ionic binding to the sulfonic acid groups of the MCX sorbent. This permits an aggressive 100% methanol wash to strip away neutral lipids and phospholipids without eluting the target analyte.

Table 1: Comparison of Sample Preparation Techniques for Spirocyclic Amines

MethodExtraction Recovery (%)Matrix Factor (%)Phospholipid RemovalAutomation Suitability
PPT 92 ± 5.145 ± 12.4 (Severe Suppression)PoorHigh
LLE 65 ± 8.388 ± 6.2ModerateLow (Requires phase sep)
MCX SPE 95 ± 3.2 98 ± 2.1 (Negligible Effect)Excellent High (96-well format)
Column Chemistry: Maximizing Retention and Peak Shape

Standard C18 columns rely purely on hydrophobic dispersion forces. Because the oxa-diazaspiro core is highly polar, the analyte elutes near the void volume on a C18 column, directly into the residual matrix elution zone.

  • HILIC (Hydrophilic Interaction): Offers excellent retention for polar amines but requires long column equilibration times, reducing high-throughput efficiency.

  • Biphenyl Phase: (The Optimal Choice) A Biphenyl column leverages π−π stacking interactions with the analyte's benzyl moiety, combined with dipole-dipole interactions. This orthogonal retention mechanism pushes the analyte well past the void volume, ensuring sharp peak symmetry and avoiding matrix suppression zones.

Table 2: Comparison of Analytical Column Chemistries

Column ChemistryRetention Time (min)Peak Symmetry (As)Matrix Effect at ElutionPrimary Interaction Mechanism
C18 (Alkyl) 0.81.8 (Tailing)SevereHydrophobic Dispersion
HILIC (Silica) 3.51.2MinimalHydrophilic Partitioning
Biphenyl 2.1 1.05 (Ideal) Minimal π−π Stacking & Hydrophobic

Part 2: Experimental Protocols (The Self-Validating System)

To ensure trustworthiness, this protocol functions as a self-validating system. By incorporating a stable isotope-labeled internal standard (IS) and running ICH M10-compliant Quality Control (QC) samples, any deviation in extraction efficiency or ionization is automatically corrected and flagged.

Step-by-Step MCX SPE Workflow

Analyte: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane ( [M+H]+=219.1 ) Internal Standard (IS): 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane- d5​ (100 ng/mL working solution)

  • Pretreatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution. Add 100 µL of 2% H3​PO4​ to disrupt protein binding and fully protonate the diazaspiro nitrogens.

  • Conditioning: Condition a 30 mg Oasis MCX 96-well plate with 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade water.

  • Loading: Load the pretreated plasma samples onto the SPE plate. Apply a low vacuum (approx. 5 in Hg).

  • Orthogonal Washing:

    • Wash 1: 1 mL 2% Formic Acid in water (Removes polar endogenous neutrals).

    • Wash 2: 1 mL 100% MeOH (Removes hydrophobic interferents and phospholipids; the analyte remains ionically bound).

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH deprotonates the basic amines, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

LC-MS/MS Analytical Conditions
  • Column: Restek Raptor Biphenyl (50 × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–0.5 min (5% B), 0.5–3.0 min (5% to 60% B), 3.0–4.0 min (95% B), 4.1–5.0 min (5% B).

  • Flow Rate: 0.5 mL/min | Injection Volume: 5 µL.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions: Analyte: m/z 219.1 → 91.1 (Quantifier, benzyl cation loss), m/z 219.1 → 146.1 (Qualifier). IS: m/z 224.1 → 96.1.

Part 3: Method Validation Data (ICH M10 Compliance)

The optimized MCX-Biphenyl method was validated according to the ICH M10 guidelines [2]. The self-validating nature of the assay is proven by the tight precision and accuracy across all QC levels, demonstrating that matrix effects have been mechanistically neutralized.

Table 3: ICH M10 Validation Summary for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Validation ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (50 ng/mL)High QC (160 ng/mL)ICH M10 Acceptance Criteria
Intra-day Precision (CV%) 8.46.24.13.8≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (CV%) 11.27.55.34.6≤ 15% (≤ 20% for LLOQ)
Accuracy (%) 105.298.4101.299.585–115% (80–120% LLOQ)
Extraction Recovery (%) 94.595.196.095.8Consistent across all QCs

Part 4: Mandatory Visualizations

SPE_Workflow Plasma Plasma Sample (Spiked with IS) Pretreat Pretreatment (Add 2% H3PO4) Plasma->Pretreat Load Load onto MCX SPE (Mixed-Mode Cation) Pretreat->Load Wash1 Wash 1: 2% FA in H2O (Removes Neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Evap Evaporate & Reconstitute (Initial Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis (Biphenyl Column) Evap->LCMS

Fig 1: Optimized MCX SPE workflow for extracting basic spirocyclic amines from plasma matrix.

Matrix_Effect Problem Matrix Effects in Plasma (Ion Suppression) Cause Phospholipids & Endogenous Proteins Problem->Cause Sol1 MCX SPE Extraction (Orthogonal Wash) Cause->Sol1 Sol2 Biphenyl Column (Enhanced Retention) Cause->Sol2 Result High Sensitivity & Stable Quantitation Sol1->Result Sol2->Result

Fig 2: Mechanistic pathway for mitigating plasma matrix effects in spirocyclic amine quantification.

References

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: Therapeutic Goods Administration (TGA) / International Council for Harmonisation (ICH) URL: [Link]

Comparative

Comparative pKa and lipophilicity (LogP) of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

An Expert Guide to the Physicochemical Properties of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: A Comparative Analysis of pKa and Lipophilicity In the landscape of modern drug discovery, the physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Physicochemical Properties of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: A Comparative Analysis of pKa and Lipophilicity

In the landscape of modern drug discovery, the physicochemical properties of a molecule are foundational pillars that dictate its journey through the body—from absorption and distribution to metabolism and excretion (ADME). Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (LogP), which govern a molecule's ionization state and lipophilicity, respectively. This guide provides a detailed analysis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, a novel spirocyclic scaffold, offering a comparative perspective against relevant chemical analogs to inform its potential application in medicinal chemistry.

The Critical Role of pKa and LogP in Drug Design

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, profoundly influences its solubility, permeability, and interaction with biological targets. For a basic compound like 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, the pKa values of its two nitrogen centers will determine the degree of protonation at physiological pH (typically 7.4). A well-tuned pKa is often a delicate balance: sufficient ionization is required for aqueous solubility, yet the neutral form is generally more permeable across lipid membranes.

Lipophilicity, quantified as LogP, measures a compound's distribution between an octanol and water phase, mimicking its partitioning between lipidic cell membranes and the aqueous extracellular environment. An optimal LogP, often sought within the 1-3 range for oral drugs, is crucial for achieving adequate membrane permeability without compromising solubility or introducing metabolic liabilities.

This guide will dissect the probable pKa and LogP characteristics of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane by leveraging computational predictions and comparing them with the known experimental values of structurally related fragments.

Comparative Analysis of pKa

The structure of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane contains two basic nitrogen atoms: a tertiary amine within the azetidine ring (N5) and a secondary amine within the piperazine-like ring (N8). Predicting their respective pKa values requires an understanding of the electronic and steric effects exerted by the surrounding molecular architecture.

Given the absence of direct experimental data for this specific molecule, we utilize established physicochemical principles and data from analogous structures to provide an expert assessment.

Table 1: Predicted pKa and LogP for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane and Comparative Analogs
CompoundPredicted/ExperimentalpKa (Basic)LogPData Source
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane PredictedpKa₁: ~8.5-9.5 (N8) pKa₂: ~6.5-7.5 (N5)~1.8Expert Assessment
BenzylpiperazineExperimentalpKa₁: 9.03 pKa₂: 2.951.83Literature
N-MethylpiperazineExperimentalpKa₁: 9.09 pKa₂: 4.67-0.33Literature
AzetidineExperimentalpKa: 11.29-0.1Literature
MorpholineExperimentalpKa: 8.39-0.87Literature
Expert Rationale for pKa Predictions:
  • The N8 Amine (Piperazine-like Ring): This secondary amine is expected to be the more basic of the two. Its local environment resembles that of piperazine. However, the presence of the oxygen atom at the 2-position (beta to N8) will exert an electron-withdrawing inductive effect, slightly reducing its basicity compared to a standard piperazine (pKa ~9.8). Furthermore, the spirocyclic fusion introduces ring strain that can influence nitrogen lone pair availability. Therefore, a pKa in the range of 8.5-9.5 is a reasonable estimate. This value is comparable to the first pKa of Benzylpiperazine (9.03), suggesting it will be significantly protonated at physiological pH.

  • The N5 Amine (Azetidine Ring): This tertiary amine is part of a strained four-membered azetidine ring. The benzyl group attached to it provides steric bulk and a mild inductive electron-withdrawing effect. The strained nature of the azetidine ring increases the s-character of the nitrogen lone pair orbital, making it less available for protonation compared to an unstrained amine. This combination of steric hindrance, ring strain, and inductive effects significantly lowers its basicity. A predicted pKa in the range of 6.5-7.5 suggests that this nitrogen will exist in a sensitive equilibrium between its protonated and neutral states at physiological pH, a feature that can be exploited in drug design to modulate cell permeability.

Comparative Analysis of Lipophilicity (LogP)

The lipophilicity of our target molecule is driven by the hydrophobic benzyl group and the carbon scaffold, counterbalanced by the hydrophilic character of the two amine functions and the ether oxygen.

Expert Rationale for LogP Prediction:

Our predicted LogP of ~1.8 for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is directly in line with the experimentally determined LogP of Benzylpiperazine (1.83). This is a logical starting point, as the primary contributor to lipophilicity in both molecules is the benzyl group.

  • Structural Contributions: The replacement of a -CH₂- group in benzylpiperazine with an oxygen atom (to form the "oxa" component) and the addition of the spiro-fused azetidine ring have competing effects. The ether oxygen typically reduces LogP by increasing polarity. Conversely, the additional carbon atoms of the azetidine ring increase the hydrocarbon content, tending to raise LogP. These effects appear to largely cancel each other out, resulting in a lipophilicity profile that is remarkably similar to its simpler analog, Benzylpiperazine. This positions the molecule within a favorable "rule-of-five" chemical space for potential drug candidates.

Standardized Protocols for Experimental Determination

To validate these predictions, standardized experimental protocols are essential. The following sections detail the gold-standard methods for pKa and LogP determination.

Protocol 1: pKa Determination by Potentiometric Titration

This method involves monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

  • Preparation: A 0.01 M solution of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is prepared in deionized water, often with a co-solvent like methanol if solubility is limited. The solution is maintained under an inert atmosphere (e.g., nitrogen) to prevent carbonate formation.

  • Titration: The solution is titrated with a standardized 0.1 M HCl solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant using a calibrated pH meter.

  • Analysis: The data is plotted as pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of an amine group has been protonated. The two distinct buffer regions will reveal the two separate pKa values for the N5 and N8 nitrogens.

Workflow for pKa Determination

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Dissolve Compound in Deionized Water P2 Add Co-solvent (if needed) P1->P2 P3 Maintain under Inert Atmosphere (N₂) P2->P3 T1 Add 0.1M HCl Incrementally P3->T1 T2 Record pH after each Addition T1->T2 A1 Plot pH vs. Volume of Titrant T2->A1 A2 Identify Half-Equivalence Points A1->A2 A3 pKa = pH at Half-Equivalence A2->A3

Caption: Potentiometric titration workflow for determining pKa values.

Protocol 2: LogP Determination by the Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Step-by-Step Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.

  • Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is agitated vigorously (shaken) for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Workflow for LogP Determination

S1 Pre-saturate n-Octanol and Water/Buffer S2 Dissolve Compound in Aqueous Phase S1->S2 S3 Add Equal Volume of n-Octanol S2->S3 S4 Shake to Equilibrate S3->S4 S5 Centrifuge to Separate Phases S4->S5 S6 Measure Concentration in Each Phase (HPLC/UV) S5->S6 S7 Calculate LogP Ratio S6->S7

Caption: Shake-flask method workflow for experimental LogP determination.

Conclusion and Outlook

5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane presents a compelling physicochemical profile for drug discovery. Its dual-basic nature, with a strongly basic center (N8) ensuring significant protonation and solubility at physiological pH, is complemented by a moderately basic center (N5) that can modulate permeability. The predicted lipophilicity (LogP ~1.8) is situated squarely in a favorable range for oral bioavailability, mirroring that of the well-characterized fragment, Benzylpiperazine.

The structural uniqueness of the oxa-diazaspiro[3.5]nonane core offers a novel vector in chemical space, providing a rigid scaffold that can orient substituents in precise three-dimensional arrangements. The comparative analysis suggests that this scaffold successfully balances the hydrophobicity of the benzyl group with the polarity required for favorable ADME properties. Experimental verification of the predicted pKa and LogP values using the standardized protocols outlined herein is a critical next step in validating this promising molecular framework for future drug development programs.

References

  • PubChem. Benzylpiperazine. National Center for Biotechnology Information. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

For researchers and drug development professionals, the synthesis and application of novel chemical entities like 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane are routine. However, the lifecycle of such a compound within a l...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities like 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane are routine. However, the lifecycle of such a compound within a laboratory setting extends beyond its use in experiments. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, grounded in established safety principles and regulatory awareness.

Hazard Assessment and Risk Mitigation

Table 1: Hazard Classifications for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane [1]

Hazard ClassCategorySignal WordHazard CodeDescription
Acute ToxicityNot specifiedWarningH302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationNot specifiedWarningH315Causes skin irritation.
Serious Eye DamageNot specifiedDangerH318Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)3WarningH336May cause drowsiness or dizziness.

The benzyl group, the spirocyclic core containing both oxygen and nitrogen heteroatoms, and the overall molecular structure contribute to its potential for toxicity and reactivity. The presence of nitrogen suggests that combustion may produce nitrogen oxides (NOx), which are regulated pollutants.[2][3][4][5] Therefore, the disposal strategy must mitigate these risks.

Personal Protective Equipment (PPE) and Handling Precautions

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane for disposal.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and accidental contact that could cause serious eye damage.

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene) and a lab coat are essential to prevent skin irritation and absorption.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect and Package: Place all contaminated absorbent materials and spilled compound into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Operational Disposal Protocol

The recommended disposal method for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is incineration by a licensed hazardous waste management company .[6] This method ensures the complete destruction of the organic molecule, minimizing the risk of environmental contamination.

Step-by-Step Disposal Procedure:
  • Segregation and Waste Identification:

    • Do not mix 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane waste with other waste streams unless compatibility has been confirmed.

    • Clearly label the waste container as "Hazardous Waste: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, CAS: 1638765-27-1". Include the hazard pictograms for acute toxicity, skin irritation, and serious eye damage.

  • Container Selection and Management:

    • Use a chemically compatible and robust container with a secure, leak-proof lid.[7][8]

    • Ensure the container is in good condition and not overfilled.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Documentation:

    • Maintain a log of the waste generated, including the quantity and date of accumulation.

    • Complete all necessary hazardous waste manifests and paperwork as required by your institution and local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to arrange for pickup and disposal.[8]

    • Provide the vendor with all relevant information about the waste, including its chemical identity and associated hazards.

Decision-Making Flowchart for Disposal:

DisposalWorkflow Disposal Workflow for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Start Waste Generation Assess_Hazards Assess Hazards (Acute Toxicity, Skin/Eye Irritant) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Hazards->Select_PPE Segregate_Waste Segregate Waste Stream Select_PPE->Segregate_Waste Label_Container Label Container Correctly ('Hazardous Waste', Chemical Name, CAS, Hazards) Segregate_Waste->Label_Container Store_Safely Store in Designated Area Label_Container->Store_Safely Contact_EHS Contact EHS/Licensed Vendor for Pickup Store_Safely->Contact_EHS Incineration High-Temperature Incineration (with NOx scrubbing) Contact_EHS->Incineration End Compliant Disposal Incineration->End

Caption: Decision workflow for the proper disposal of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

The Rationale Behind Incineration

Incineration is the preferred disposal method for many nitrogen-containing organic compounds for several reasons:

  • Complete Destruction: High temperatures effectively break down the complex organic structure into simpler, less harmful compounds like carbon dioxide and water.

  • Volume Reduction: This method significantly reduces the volume of hazardous waste.

  • Liability Minimization: Proper incineration by a licensed facility minimizes the long-term liability associated with landfilling hazardous materials.

It is crucial to use a facility equipped with flue gas treatment systems (e.g., scrubbers) to control the emission of NOx and other potential byproducts of combustion.[3][4]

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. By following these detailed procedures for the disposal of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, researchers and drug development professionals can ensure they are protecting themselves, their colleagues, and the environment. Adherence to these guidelines not only ensures regulatory compliance but also fosters a culture of safety and responsibility within the scientific community.

References

  • Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. (2008). Bioresource Technology, 99(10), 4029-43. [Link]

  • 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. NextSDS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI. [Link]

  • High-Nitrogen content Organic Waste Incinerator. McClelland Engineers. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. (2016, September 28). ScholarWorks at University of Montana. [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]

  • Waste gas and liquid incineration system. NBE. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

As a novel compound in the landscape of drug discovery and development, 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane presents a unique set of handling and safety considerations. This guide, compiled by a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the landscape of drug discovery and development, 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane presents a unique set of handling and safety considerations. This guide, compiled by a Senior Application Scientist, provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the necessary knowledge to work with this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the potential hazards associated with 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is paramount. Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][2]

Given these classifications, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for various laboratory operations involving 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses with side shields. Secondary: If there is a risk of dust generation, a properly fitted N95 respirator and a face shield are required.[3][4]
Solution Preparation and Handling Primary: Chemical-resistant gloves (e.g., nitrile), a chemical-resistant apron over a lab coat, and chemical splash goggles.[5][6] Secondary: A face shield should be worn in addition to goggles when handling larger volumes or when there is a significant splash risk.[7]
Running Reactions and Work-up Primary: Chemical-resistant gloves, lab coat, and chemical splash goggles. All work should be conducted within a certified chemical fume hood.[2] Secondary: For reactions under pressure or with a higher risk of splashing, a face shield and a blast shield are recommended.
Cleaning and Decontamination Primary: Heavy-duty chemical-resistant gloves, a chemical-resistant apron, and chemical splash goggles.[6]

Causality Behind PPE Choices:

  • Gloves: The diazaspiro structure suggests potential for skin absorption. Nitrile gloves provide a good barrier against a wide range of chemicals, but it is crucial to check for any signs of degradation and change them frequently.[3]

  • Eye and Face Protection: The "Serious Eye Damage" classification necessitates robust protection.[1] Chemical splash goggles are essential to prevent contact with liquids. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities.[7]

  • Respiratory Protection: The potential for respiratory irritation and the acute inhalation toxicity warrant the use of respiratory protection, particularly when handling the solid form where dust can be generated.[2] All handling of the solid outside of a contained system should be done in a fume hood.

  • Protective Clothing: A lab coat is standard, but a chemical-resistant apron is crucial when there's a risk of splashes to the torso.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe working environment.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Designate and Prepare Work Area Gather_PPE Gather and Inspect All Necessary PPE Prep_Area->Gather_PPE Review_SDS Review Safety Data Sheet (SDS) Gather_PPE->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Conduct All Operations in a Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Carefully Weigh and Transfer Compound Work_in_Hood->Weigh_Transfer Clean_Spills Immediately Clean Any Spills Weigh_Transfer->Clean_Spills Decontaminate Decontaminate Work Surfaces Clean_Spills->Decontaminate Doff_PPE Properly Doff and Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Step-by-Step Methodology:

  • Preparation is Key:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Gather all necessary PPE as outlined in the table above and inspect it for any damage.

    • Thoroughly review the Safety Data Sheet (SDS) for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane before beginning any work.[8][9]

  • Safe Handling Procedures:

    • Don the appropriate PPE before entering the designated handling area.

    • Perform all manipulations of the compound, both in solid and solution form, within a certified chemical fume hood to mitigate inhalation exposure.[2]

    • When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dust dispersal.

    • Avoid creating dust when transferring the solid. Use a spatula and handle it gently.

    • If the compound is in solution, use a syringe or a pipette with appropriate chemical compatibility for transfers.

    • In the event of a spill, immediately alert others in the vicinity and follow your institution's established spill cleanup procedures. For a small spill, this will typically involve absorbing the material with an inert absorbent, decontaminating the area, and placing all waste in a sealed container for proper disposal.[8]

  • Post-Handling and Decontamination:

    • Upon completion of your work, decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

    • Carefully doff PPE to avoid cross-contamination. Remove gloves last and dispose of them in the designated chemical waste container.

    • Wash your hands thoroughly with soap and water after removing your gloves.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow cluster_waste_gen Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, Weigh Boats) Solid_Container Sealable, Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused Solutions, Reaction Quench) Liquid_Container Sealable, Labeled Liquid Waste Container (Compatible Material) Liquid_Waste->Liquid_Container EHS_Pickup Arrange for Pickup by Environmental Health and Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: Waste disposal workflow for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, such as gloves, weigh boats, and contaminated paper towels, should be placed in a dedicated, clearly labeled, and sealable solid waste container.

    • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a compatible, sealed, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.

    • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be labeled with the full chemical name: "5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane" and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Final Disposal:

    • Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed waste management contractor.[10]

    • Do not dispose of this compound down the drain or in the regular trash.[5]

By adhering to these guidelines, you can work confidently and safely with 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, contributing to a culture of safety and scientific excellence within your laboratory.

References

  • 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. NextSDS. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
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5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
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